Rafabegron
描述
Structure
3D Structure
属性
IUPAC Name |
2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEYFIGWYQJVDR-ACJLOTCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179162 | |
| Record name | Rafabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244081-42-3 | |
| Record name | Rafabegron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244081-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rafabegron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rafabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAFABEGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mirabegron's Mechanism of Action on Detrusor Muscle: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirabegron (B1684304), a selective β3-adrenoceptor agonist, represents a significant therapeutic advance in the management of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity and a reduction in the symptoms of urgency, frequency, and urge incontinence. This technical guide provides a comprehensive overview of the molecular and physiological underpinnings of mirabegron's effects on the detrusor muscle. It delves into the canonical cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling pathway, explores potential cAMP-independent mechanisms, and details the experimental methodologies used to elucidate these pathways. Quantitative data from in vitro and clinical studies are presented in tabular format for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of urology and pharmacology.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, usually with frequency and nocturia, with or without urge incontinence, in the absence of urinary tract infection or other obvious pathology. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Mirabegron offers a distinct mechanism of action compared to antimuscarinic agents, the other mainstay of OAB treatment, by targeting the β3-adrenergic receptors that are highly expressed in the detrusor muscle.[1]
Molecular Mechanism of Action
The Canonical cAMP-Dependent Pathway
The predominant mechanism through which mirabegron exerts its relaxant effect on the detrusor muscle is through the activation of the β3-adrenoceptor, a G-protein coupled receptor (GPCR).[2] This initiates a downstream signaling cascade that leads to muscle relaxation.
-
Receptor Binding and G-Protein Activation: Mirabegron selectively binds to the β3-adrenoceptor on the surface of detrusor smooth muscle cells.[3] This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gs protein releases its α-subunit (Gαs), which in turn binds to and activates adenylyl cyclase.
-
cAMP Production and Protein Kinase A Activation: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets and Muscle Relaxation: Activated PKA phosphorylates several downstream targets that collectively contribute to detrusor muscle relaxation. These include:
-
Phosphorylation of phospholamban: This relieves the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of calcium ions (Ca2+) into the sarcoplasmic reticulum.
-
Opening of potassium channels: PKA can phosphorylate and activate large-conductance calcium-activated potassium channels (BKCa channels), leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels.[5]
-
Decreased myosin light chain kinase activity: By reducing intracellular calcium concentrations, the activity of myosin light chain kinase is diminished, leading to reduced phosphorylation of the myosin light chain and consequently, muscle relaxation.
-
cAMP-Independent Pathways
Emerging evidence suggests that mirabegron may also induce detrusor relaxation through mechanisms that are independent of the canonical cAMP/PKA pathway. These alternative routes may contribute to the overall therapeutic effect and are an active area of research.
-
Inhibition of Acetylcholine (B1216132) Release: Studies have shown that mirabegron can inhibit the release of acetylcholine from parasympathetic nerve terminals in the bladder wall. This pre-junctional effect reduces the stimulation of muscarinic receptors on the detrusor muscle, thereby promoting relaxation. The proposed mechanism involves the production of adenosine, derived from cAMP, which then acts on presynaptic A1 adenosine receptors to inhibit acetylcholine release.
-
Modulation of Ion Channels: Direct or indirect modulation of various ion channels, beyond the PKA-mediated activation of K+ channels, may also play a role. Further research is needed to fully elucidate these potential pathways.
Quantitative Data
In Vitro Receptor Selectivity and Potency
The selectivity of mirabegron for the β3-adrenoceptor over β1 and β2 subtypes is a key determinant of its favorable side-effect profile, particularly concerning cardiovascular effects.
| Parameter | β3-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor | Reference(s) |
| EC50 (nM) | 1.15 - 22.4 | 594 - >10,000 | 570 - >10,000 | |
| Ki (nM) | 2.5 - 55 | 383 | 977 | |
| Selectivity Ratio (β1/β3) | - | ~517-fold | - | |
| Selectivity Ratio (β2/β3) | - | - | ~496-fold |
Table 1: In Vitro Receptor Binding and Functional Potency of Mirabegron.
Urodynamic Effects in Clinical Trials
Clinical trials have consistently demonstrated the efficacy of mirabegron in improving key urodynamic parameters in patients with OAB.
| Urodynamic Parameter | Baseline (Mean) | Change with Mirabegron (50 mg) | p-value | Reference(s) |
| Maximum Cystometric Capacity (mL) | Varies by study | ↑ 25 - 45 | <0.05 | |
| Volume at First Desire to Void (mL) | Varies by study | ↑ 20 - 30 | <0.05 | |
| Bladder Compliance (mL/cmH2O) | Varies by study | ↑ ~10 | <0.05 | |
| Number of Incontinence Episodes / 24h | Varies by study | ↓ ~0.4 | <0.05 | |
| Number of Micturitions / 24h | Varies by study | ↓ ~0.4 | <0.05 | |
| Maximum Urinary Flow Rate (Qmax; mL/s) | Varies by study | No significant change | >0.05 | |
| Detrusor Pressure at Qmax (cmH2O) | Varies by study | No significant change | >0.05 | |
| Post-Void Residual Volume (mL) | Varies by study | No significant change | >0.05 |
Table 2: Summary of Urodynamic Changes with Mirabegron Treatment in OAB Patients.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of mirabegron for β-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing human β1, β2, or β3-adrenoceptors are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Assay: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β1/β2, or a specific β3 radioligand) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled mirabegron.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the mirabegron concentration. The IC50 value (the concentration of mirabegron that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cellular Assay for Potency (EC50)
This protocol describes a method to determine the functional potency (EC50) of mirabegron by measuring cAMP accumulation in cells expressing β3-adrenoceptors.
Methodology:
-
Cell Culture and Plating: CHO cells stably expressing the human β3-adrenoceptor are cultured and seeded into multi-well plates.
-
Compound Incubation: The cells are incubated with varying concentrations of mirabegron for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The cAMP levels are plotted against the logarithm of the mirabegron concentration. The EC50 value (the concentration of mirabegron that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Organ Bath Assay for Detrusor Muscle Contractility
This protocol details the methodology for assessing the relaxant effect of mirabegron on isolated detrusor muscle strips.
Methodology:
-
Tissue Preparation: Human or animal (e.g., rat, pig) bladder detrusor muscle is dissected into small strips.
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to a force transducer to record isometric contractions.
-
Pre-contraction: The detrusor strips are pre-contracted with an agent such as carbachol (B1668302) or high potassium chloride to induce a stable tonic contraction.
-
Mirabegron Application: Cumulative concentrations of mirabegron are added to the organ bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. The EC50 value for relaxation is determined from the concentration-response curve.
Urodynamic Studies in Humans
Urodynamic studies are essential for objectively evaluating the effects of mirabegron on bladder function in a clinical setting.
Methodology:
-
Patient Preparation: Patients empty their bladder before the procedure. A dual-lumen catheter is inserted into the bladder, and a rectal catheter is placed to measure intra-abdominal pressure.
-
Filling Cystometry: The bladder is filled with sterile saline or water at a controlled rate. During filling, bladder pressure, abdominal pressure, and detrusor pressure (bladder pressure minus abdominal pressure) are continuously recorded. The patient is asked to report sensations of first desire to void and strong desire to void.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void into a uroflowmeter, which measures the flow rate. Bladder and abdominal pressures are recorded simultaneously to calculate detrusor pressure during voiding.
-
Data Analysis: Key parameters such as maximum cystometric capacity, bladder compliance, the presence and pressure of detrusor overactivity, maximum flow rate, detrusor pressure at maximum flow, and post-void residual volume are analyzed.
Preclinical Animal Models
Various animal models have been instrumental in elucidating the mechanism of action and efficacy of mirabegron prior to human trials.
-
Normal Rodent Models: Rats and mice are commonly used to assess the effects of mirabegron on normal bladder function, including cystometric parameters and detrusor muscle contractility.
-
Disease Models of Overactive Bladder:
-
Spinal Cord Injury (SCI) Models: Transection or contusion of the spinal cord in rodents leads to neurogenic detrusor overactivity, providing a model to study the effects of mirabegron on neurogenic OAB.
-
Bladder Outlet Obstruction (BOO) Models: Partial ligation of the urethra in rodents induces bladder hypertrophy and detrusor overactivity, mimicking OAB secondary to conditions like benign prostatic hyperplasia.
-
Chemical Irritation Models: Intravesical instillation of substances like acetic acid or cyclophosphamide (B585) can induce bladder inflammation and hyperactivity.
-
Conclusion
Mirabegron's primary mechanism of action on the detrusor muscle is the selective activation of β3-adrenoceptors, leading to a cAMP-dependent signaling cascade that promotes muscle relaxation and increases bladder capacity. Evidence also points to a role for cAMP-independent pathways, such as the inhibition of presynaptic acetylcholine release, which contribute to its overall therapeutic effect. The extensive preclinical and clinical research, employing a range of sophisticated experimental techniques, has firmly established the efficacy and safety of mirabegron as a valuable treatment option for patients with overactive bladder. Future research will likely focus on further delineating the nuances of its signaling pathways and exploring its potential in other urological conditions.
References
- 1. Efficacy and Tolerability of Mirabegron Compared with Antimuscarinic Monotherapy or Combination Therapies for Overactive Bladder: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirabegron in overactive bladder: a review of efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of potassium ion channels in detrusor smooth muscle function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Mirabegron's Adrenoceptor Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adrenoceptor binding affinity of Mirabegron, a selective β3-adrenoceptor agonist. The following sections detail its binding profile across various adrenoceptor subtypes, the experimental methodologies used for these determinations, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Quantitative Binding Affinity of Mirabegron
Mirabegron is primarily recognized for its high affinity and selectivity for the β3-adrenoceptor, which mediates the relaxation of the detrusor muscle in the bladder, making it an effective treatment for overactive bladder (OAB).[1][2][3] However, like any drug, Mirabegron exhibits a broader binding profile that includes off-target interactions with other adrenoceptor subtypes, notably the α1-adrenoceptors.[2][4] Understanding this complete binding profile is crucial for a thorough comprehension of its pharmacological effects and potential side effects.
The binding affinity of Mirabegron is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for Mirabegron's binding to human α and β-adrenoceptors.
Table 1: Mirabegron Binding Affinity for α-Adrenoceptors
| Adrenoceptor Subtype | Binding Affinity (Ki) | Reference |
| α1A | 0.4 - 2.8 µM | |
| α1A | 1.0 µM | |
| α1A | 0.437 µM | |
| α1D | 1.8 - 3.1 µM | |
| α1D | 1.8 µM | |
| α1B | ≥ 25 µM | |
| α1B | 26 µM |
Table 2: Mirabegron Binding Affinity and Potency for β-Adrenoceptors
| Adrenoceptor Subtype | Binding/Functional Parameter | Value | Reference |
| β3 | Ki | 2.5 nM | |
| β3 | EC50 | 2.5–55 nM | |
| β3 | EC50 | 22.4 nM | |
| β3 | EC50 | 1.15 nM | |
| β3 | EC50 | 10.0 nM | |
| β1 | Ki | 383 nM | |
| β1 | EC50 | 594 nM | |
| β2 | Ki | 977 nM | |
| β2 | EC50 | 570 nM |
Experimental Protocols
The determination of Mirabegron's binding affinity for adrenoceptors predominantly relies on in vitro assays, primarily radioligand binding assays and functional cellular assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (in this case, Mirabegron) and a receptor. These assays typically involve the following steps:
-
Membrane Preparation: Membranes from cells or tissues expressing the adrenoceptor subtype of interest are isolated through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (Mirabegron).
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, commonly through rapid filtration over glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is then analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Cellular Assays
Functional cellular assays measure the biological response elicited by the binding of a ligand to its receptor. For G-protein coupled receptors like adrenoceptors, a common readout is the measurement of second messenger levels, such as cyclic AMP (cAMP).
-
Cell Culture: Cells engineered to express a specific human adrenoceptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (Mirabegron) or a control agonist.
-
Measurement of Second Messenger: The intracellular levels of second messengers, such as cAMP, are quantified. This can be achieved using techniques like homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of α1 and β3-adrenoceptors and the general workflow of a radioligand binding assay.
Caption: Workflow of a Radioligand Binding Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Mirabegron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mirabegron is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), the first of its class approved for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated by the relaxation of the detrusor smooth muscle during the bladder storage phase, leading to increased bladder capacity. Preclinical studies have extensively characterized its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and safety pharmacology across various animal models. This document provides an in-depth technical overview of the preclinical pharmacology of Mirabegron, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular and functional pathways.
Mechanism of Action
Mirabegron's primary mechanism of action is the activation of β3-adrenoceptors, which are highly expressed in the detrusor muscle of the urinary bladder.[1] This activation initiates a well-defined intracellular signaling cascade.
Signaling Pathway
Stimulation of the β3-adrenoceptor by Mirabegron leads to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle.[3][4] This relaxation during the storage phase of the micturition cycle increases the functional capacity of the bladder.
Pharmacodynamics
The pharmacodynamic effects of Mirabegron have been demonstrated in both in vitro cellular assays and in vivo animal models of bladder function.
In Vitro & Ex Vivo Activity
Mirabegron demonstrates potent agonist activity in cell lines expressing recombinant β3-adrenoceptors and causes relaxation in isolated bladder tissue.
Table 1: In Vitro Potency and Efficacy of Mirabegron in Rat Models
| Assay Type | Cell/Tissue Type | Parameter | Value (nmol/L) | Intrinsic Activity (vs. Isoproterenol) | Reference |
|---|---|---|---|---|---|
| cAMP Accumulation | CHO cells expressing rat β3-AR | EC₅₀ | 19 | 1.0 | |
| cAMP Accumulation | CHO cells expressing rat β1-AR | EC₅₀ | 610 | 0.6 | |
| cAMP Accumulation | CHO cells expressing rat β2-AR | EC₅₀ | >10,000 | 0.1 |
| Bladder Relaxation | Isolated rat bladder strips | EC₅₀ | 290 | Full agonist | |
In Vivo Urodynamic Effects
In animal models of OAB, such as those induced by cerebral infarction or partial bladder outlet obstruction (BOO), Mirabegron improves urine storage function. Cystometric studies in rats show that Mirabegron dose-dependently increases bladder capacity and the volume voided per micturition while decreasing the frequency of non-voiding contractions (NVCs), without significantly affecting voiding pressure.
Table 2: Summary of In Vivo Pharmacodynamic Effects in Rat Models
| Animal Model | Administration | Key Findings | Reference |
|---|---|---|---|
| Cerebral Infarcted Rats (OAB model) | Oral | Dose-dependently increased volume voided per micturition. | |
| Anesthetized Normal Rats | Intravenous (0.03-3 mg/kg) | Dose-dependently decreased intravesical pressure during filling. | |
| Conscious BOO Rats | Oral | Dose-dependently decreased the frequency of non-voiding contractions. | |
| Spinal Cord Injury (SCI) Rats | Intravenous | Increased bladder volume and voided volume; decreased residual volume. |
| Bladder Outlet Obstruction (BOO) Rats | Subcutaneous (0.3 mg/kg/h) | Improved bladder blood flow and suppressed detrusor hypertrophy. | |
Receptor Selectivity and Off-Target Profile
Mirabegron is highly selective for the β3-adrenoceptor over β1- and β2-adrenoceptors. However, at concentrations significantly exceeding therapeutic levels, interactions with other receptors have been observed.
Table 3: Receptor Binding Affinities (Ki) of Mirabegron
| Receptor Target | Species | Affinity (Ki) | Reference |
|---|---|---|---|
| Primary Target | |||
| β3-Adrenoceptor | Human | 2.5 nM | |
| Off-Targets | |||
| β1-Adrenoceptor | Human | 383 nM | |
| β2-Adrenoceptor | Human | 977 nM | |
| α1A-Adrenoceptor | Human | 0.4 - 1.0 µM | |
| α1D-Adrenoceptor | Human | 1.8 - 3.1 µM | |
| α1B-Adrenoceptor | Human | ≥ 25 µM |
| M2 Muscarinic Receptor | Not Specified | 2.1 µM | |
The affinity of Mirabegron for α1- and M2 receptors is several orders of magnitude lower than for the β3-adrenoceptor, suggesting these interactions are unlikely to be clinically significant at therapeutic doses.
Preclinical Pharmacokinetics (ADME)
Pharmacokinetic studies in rats, dogs, and monkeys show that Mirabegron is readily absorbed following oral administration and is widely distributed throughout the body. Elimination occurs via both urine and feces, and enterohepatic recirculation has been confirmed in rats.
Table 4: Pharmacokinetic Parameters of Mirabegron in Preclinical Species
| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Reference |
|---|---|---|---|---|---|---|
| Beagle Dog | Single Oral | 3.72 ± 1.87 | 144.4 ± 77.5 | 7.14 ± 1.59 | 1021 ± 439 | [Astellas, data from similar studies] |
| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Monkey | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Specific PK values can vary significantly based on formulation, dose, and study design. The data presented for Beagle Dogs is representative of single-dose studies with sustained-release tablets.
Safety Pharmacology and Toxicology
Preclinical safety studies identified several target organs for toxicity at high exposures.
-
Cardiovascular System: At clinically relevant exposures in animal models, only slight elevations in heart rate (rats) and slight decreases in blood pressure (dogs) were observed. However, at higher exposures, more significant cardiovascular effects, including tachycardia (rabbits, monkeys, dogs) and ventricular tachycardia (dogs, monkeys), were noted. These effects in dogs are thought to be partially mediated by off-target β1-adrenoceptor stimulation.
-
Liver: The liver was a primary site of drug exposure in both rats and monkeys. Moderately elevated liver enzymes were observed in rats and dogs at high doses, with histopathology only occurring at or near lethal doses. These findings were reversible.
-
Salivary and Lacrimal Glands: Consistent with β-agonist pharmacology, Mirabegron induced salivation and lacrimation in rats. Atrophy of secretory cells in the salivary glands was seen in rats and dogs at exposures near clinical levels.
-
Carcinogenicity & Genotoxicity: Mirabegron was not carcinogenic in 2-year rodent studies at exposures 21-45 times higher than the mean human AUC. It was not genotoxic in a standard battery of tests.
-
Reproductive Toxicology: No adverse effects on fertility were observed. In developmental studies, decreased fetal weight and increased fetal mortality were seen in rats at high exposures (22x human exposure). In rabbits, fetal cardiomegaly was observed at clinically relevant exposures. Mirabegron is classified as Pregnancy Category C.
Appendix: Detailed Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a method for quantifying Mirabegron's agonist activity at β-adrenoceptors expressed in a recombinant cell line.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the desired rat or human β-adrenoceptor subtype (β1, β2, or β3) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Plating: Cells are seeded into 96-well plates and incubated for approximately 24 hours to allow for adherence.
-
Stimulation: The culture medium is replaced with serum-free medium for an additional 24 hours. On the day of the experiment, cells are incubated with varying concentrations of Mirabegron or a reference agonist (e.g., isoproterenol). The incubation buffer contains a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cAMP.
-
Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Analysis: A concentration-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. The EC₅₀ (concentration producing 50% of the maximal response) and intrinsic activity (maximal response relative to a full agonist) are calculated using non-linear regression analysis.
Protocol: Ex Vivo Bladder Strip Relaxation Assay
This protocol details the evaluation of Mirabegron's relaxant effect on isolated detrusor smooth muscle.
-
Tissue Preparation: Male Wistar rats (280–350 g) are euthanized. The urinary bladders are immediately excised and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal detrusor muscle strips (e.g., 3x10 mm) are prepared.
-
Organ Bath Setup: Each strip is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The strips are placed under a resting tension (e.g., 1.0 g) and allowed to equilibrate.
-
Contraction & Relaxation: Once a stable baseline is achieved, the strips are pre-contracted with an agent such as carbachol (B1668302) or potassium chloride to induce a sustained tonic contraction. After the contraction plateaus, cumulative concentrations of Mirabegron are added to the bath.
-
Data Acquisition: The isometric tension of the bladder strip is recorded continuously using a force-displacement transducer connected to a data acquisition system.
-
Analysis: The relaxant effect of Mirabegron at each concentration is calculated as a percentage of the pre-induced contraction. A concentration-response curve is constructed to determine the EC₅₀ value.
Protocol: In Vivo Cystometry in Rats
This protocol outlines the procedure for assessing bladder function in an anesthetized rat model.
-
Animal Preparation: A female Sprague-Dawley rat is anesthetized (e.g., with urethane). A catheter is implanted into the bladder dome via a midline abdominal incision and secured with a suture. For studies in conscious animals, the catheter is tunneled subcutaneously to the back of the neck.
-
Cystometry Setup: The bladder catheter is connected via a T-connector to a pressure transducer (for measuring intravesical pressure, IVP) and a syringe pump. The animal is placed in a metabolic cage to allow for the collection and measurement of voided urine.
-
Baseline Recording: The bladder is emptied, and then saline is infused at a constant rate (e.g., 100 µl/min) to elicit repetitive micturition cycles. Baseline urodynamic parameters are recorded until they are stable.
-
Drug Administration: Mirabegron or vehicle is administered intravenously or orally.
-
Data Analysis: The continuous IVP recording (cystometrogram) is analyzed to determine key parameters such as bladder capacity (infused volume at the start of micturition), micturition pressure, voiding frequency, voided volume, and the frequency/amplitude of non-voiding contractions during the filling phase.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Examining the safety of mirabegron: an analysis of real-world pharmacovigilance data from the US FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cellular Effects of Mirabegron on Urothelial Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirabegron, a selective β3-adrenergic receptor (β3-AR) agonist, is primarily indicated for the treatment of overactive bladder (OAB). Its mechanism of action is predominantly attributed to the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity. While the effects on detrusor muscle are well-documented, the direct in vitro cellular effects of Mirabegron on urothelial cells are an area of growing research interest. The urothelium is not merely a passive barrier but a dynamic tissue involved in sensory and signaling functions within the bladder. Understanding the interaction of Mirabegron with urothelial cells is crucial for a comprehensive understanding of its overall effect on bladder physiology and for identifying potential new therapeutic applications.
This technical guide provides an in-depth overview of the known in vitro cellular effects of Mirabegron on urothelial cells, with a focus on signaling pathways and detailed experimental protocols for researchers. Due to the limited availability of direct quantitative data on the effects of Mirabegron on urothelial cell proliferation and viability in the published literature, this guide also presents standardized protocols and illustrative data tables to facilitate future research in this area.
Signaling Pathways and Experimental Workflows
Recent studies have begun to elucidate the complex signaling pathways modulated by Mirabegron in urothelial cells. A notable pathway involves the interplay between Mirabegron, succinate (B1194679), and the production of nitric oxide (NO). In the presence of succinate, an intermediate of the Krebs cycle, Mirabegron has been shown to increase inducible nitric oxide synthase (iNOS) activity and subsequent NO secretion in urothelial cells.[1][2] Interestingly, studies have indicated that Mirabegron alone does not significantly increase cyclic AMP (cAMP) levels in urothelial cells, a pathway that is central to its action in detrusor smooth muscle cells.[1][2]
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating the in vitro effects of Mirabegron on urothelial cells.
Data Presentation
While direct quantitative data on the effects of Mirabegron on urothelial cell proliferation and viability are not extensively available, the following tables are provided as templates for presenting such data when generated.
Table 1: Effect of Mirabegron on Urothelial Cell Viability (Illustrative)
| Mirabegron Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 10 | 95.3 | ± 5.5 |
| 50 | 92.1 | ± 6.1 |
| 100 | 88.7 | ± 5.9 |
Table 2: Effect of Mirabegron on Nitric Oxide Secretion in Urothelial Cells (Illustrative)
| Treatment | Nitrite (B80452) Concentration (µM) | Standard Deviation |
| Control | 2.5 | ± 0.3 |
| Mirabegron (10 µM) | 3.1 | ± 0.4 |
| Succinate (200 µM) | 4.2 | ± 0.5 |
| Mirabegron (10 µM) + Succinate (200 µM) | 7.8 | ± 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and cell lines.
Urothelial Cell Culture (SV-HUC-1)
The SV-HUC-1 cell line is a human urothelial cell line immortalized with the SV40 virus and is a commonly used model for in vitro studies of the urothelium.[3]
-
Materials:
-
SV-HUC-1 cell line (e.g., ATCC® CRL-9520™)
-
Ham's F-12K (Kaighn's) Medium
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Thawing Cells: Thaw the cryopreserved vial of SV-HUC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Ham's F-12K + 10% FBS). Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and rinse the cell layer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:2 to 1:10 into new flasks.
-
Seeding for Experiments: For assays, trypsinize the cells as described above and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere and grow for 24 hours before treatment.
-
Cell Viability Assay (Resazurin Assay)
The resazurin (B115843) assay is a sensitive and non-toxic method to measure cell viability by quantifying the metabolic activity of living cells.
-
Materials:
-
Cells cultured in a 96-well plate
-
Mirabegron stock solution
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored at 4°C, protected from light)
-
Complete growth medium
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
-
-
Protocol:
-
Cell Seeding: Seed urothelial cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Mirabegron in complete growth medium. Remove the existing medium from the cells and add 100 µL of the Mirabegron dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for Mirabegron).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from a well with medium and resazurin only. Express the viability of treated cells as a percentage of the vehicle control.
-
Nitric Oxide Secretion Assay (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Materials:
-
Cells cultured in a 24- or 48-well plate
-
Mirabegron and/or Succinate solutions
-
Cell culture supernatant
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well plate for absorbance reading
-
Microplate reader (540 nm)
-
-
Protocol:
-
Cell Treatment: Treat urothelial cells with Mirabegron and/or succinate for the desired time period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium as the samples (e.g., 0-100 µM).
-
Assay Procedure:
-
Add 50 µL of each standard or sample to a 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples.
-
Cyclic AMP (cAMP) Assay (ELISA)
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to quantify intracellular cAMP levels.
-
Materials:
-
Cells cultured in a 96-well plate
-
Mirabegron and other test compounds (e.g., forskolin (B1673556) as a positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell Lysis Buffer
-
cAMP ELISA kit (containing cAMP standard, anti-cAMP antibody, HRP-cAMP conjugate, wash buffer, and substrate)
-
Microplate reader (absorbance at 450 nm)
-
-
Protocol:
-
Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation. Treat cells with Mirabegron or other compounds for the desired time (e.g., 10-30 minutes).
-
Cell Lysis: Remove the treatment medium and add 100 µL of Cell Lysis Buffer to each well. Incubate for 10-20 minutes at room temperature with gentle shaking.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific cAMP ELISA kit. A general procedure is as follows:
-
Add standards and cell lysates to the wells of the antibody-coated plate.
-
Add HRP-cAMP conjugate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration based on the standard curve.
-
Western Blot for β3-Adrenergic Receptor
Western blotting is used to detect and quantify the expression of the β3-AR protein in urothelial cells.
-
Materials:
-
Cultured urothelial cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-β3 Adrenergic Receptor antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-goat IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β3-AR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
-
References
- 1. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. More Than a Control: The Diverse Applications of the SV-HUC-1 Cell Line as a Model for Urological Diseases_Vitro Biotech [vitrobiotech.com]
The Genesis and Development of Mirabegron (YM178): A β3-Adrenoceptor Agonist for Overactive Bladder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mirabegron (B1684304) (formerly YM178), marketed under trade names such as Myrbetriq® and Betmiga®, represents a significant advancement in the pharmacological management of overactive bladder (OAB). As the first clinically approved β3-adrenoceptor agonist for this indication, its unique mechanism of action offers an alternative to antimuscarinic agents, the long-standing cornerstone of OAB therapy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Mirabegron, tailored for professionals in the fields of pharmaceutical research and drug development.
Discovery and Rationale
The development of Mirabegron by Astellas Pharma Inc. was rooted in the scientific understanding of bladder physiology.[3][4] The detrusor smooth muscle, which is primarily responsible for bladder contraction and relaxation, is innervated by both the parasympathetic and sympathetic nervous systems.[5] While antimuscarinic drugs target the parasympathetic pathway to inhibit involuntary bladder contractions, researchers sought an alternative approach by targeting the sympathetic pathway to enhance bladder relaxation during the storage phase.[5][6]
The β-adrenoceptors, particularly the β3 subtype, were identified as key mediators of detrusor relaxation.[7][8] In the human bladder, β3-adrenoceptors are the predominant subtype, accounting for approximately 97% of all β-adrenoceptors.[5] Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity.[9][10] This understanding provided the rationale for developing a selective β3-adrenoceptor agonist as a novel treatment for OAB. Mirabegron emerged from extensive research efforts in the late 1980s and 1990s to synthesize potent and selective β3-adrenoceptor agonists.[2]
Mechanism of Action
Mirabegron is a potent and selective agonist of the human β3-adrenoceptor.[9][11] Its therapeutic effect is mediated through the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle.[9][12]
Signaling Pathway
The binding of Mirabegron to the β3-adrenoceptor initiates a downstream signaling cascade.[7][12] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations.[7][11] The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the detrusor smooth muscle.[7] This relaxation increases bladder capacity and reduces the symptoms of OAB, such as urgency, frequency, and incontinence.[12]
Selectivity Profile
Mirabegron exhibits high selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors.[12][13] This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects that can be associated with β1- and β2-adrenoceptor stimulation.[10] However, at doses exceeding the maximum recommended therapeutic dose (200 mg), some β1-adrenoceptor stimulation has been observed in humans.[9][12]
Synthesis of Mirabegron
The chemical name for Mirabegron is (R)-2-(2-aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetic acid anilide.[14][15] Several synthetic routes have been reported, with a common strategy involving the coupling of a chiral amino alcohol fragment with a substituted aniline (B41778) derivative.
Representative Synthetic Scheme
A practical synthesis of Mirabegron often starts from (R)-styrene oxide. The following diagram outlines a common synthetic pathway.
Experimental Protocol (Illustrative)
The following provides a generalized experimental protocol based on published synthetic methods.[3][16][17][18]
Step 1: Synthesis of (R)-2-((2-(4-nitrophenyl)ethyl)amino)-1-phenylethanol (R)-styrene oxide and 4-nitrophenethylamine are reacted in a suitable solvent such as isopropanol (B130326) at an elevated temperature.[17]
Step 2: Boc Protection of the Secondary Amine The resulting amino alcohol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base.[17]
Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[18]
Step 4: Amide Coupling The aniline derivative is then coupled with 2-aminothiazole-4-acetic acid using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in a suitable solvent like water.[3]
Step 5: Deprotection and Final Product Formation The Boc protecting group is removed under acidic conditions to yield Mirabegron.[17] The final product can be purified by recrystallization.[16]
Pharmacological and Pharmacokinetic Profile
In Vitro and Preclinical Pharmacology
Mirabegron has demonstrated potent agonistic activity at the human β3-adrenoceptor with nanomolar EC50 values in biochemical assays.[13] Studies in isolated rat and human bladder tissues have shown that Mirabegron induces concentration-dependent relaxation of the detrusor smooth muscle.[11] In preclinical animal models, Mirabegron reduced the frequency of bladder contractions without affecting the amplitude of micturition, indicating a targeted effect on the storage phase of the bladder.[13][17]
Table 1: In Vitro Activity of Mirabegron at β-Adrenoceptors
| Receptor Subtype | Assay Type | Species | EC50 (nM) | Reference(s) |
| β3-Adrenoceptor | cAMP accumulation | Human (CHO cells) | 22.4 | [6] |
| β3-Adrenoceptor | Functional cellular assay | Human (HEK293 cells) | 10.0 | [19][20] |
| β3-Adrenoceptor | Functional assay | Monkey (CHO cells) | 32 | [8] |
| β1-Adrenoceptor | Functional cellular assay | Human (CHO-K1 cells) | Low intrinsic activity | [9][12] |
| β2-Adrenoceptor | Functional cellular assay | Human (CHO cells) | Low intrinsic activity | [9][12] |
Pharmacokinetics
Mirabegron is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) being approximately 3.5 hours.[21] The absolute bioavailability increases with the dose, ranging from 29% at a 25 mg dose to 35% at a 50 mg dose.[22] Mirabegron has a large volume of distribution and is approximately 71% bound to plasma proteins.[21][22] The terminal half-life is about 50 hours, which supports once-daily dosing.[21][23]
Mirabegron is metabolized through multiple pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis.[21][22] The cytochrome P450 enzymes CYP3A4 and CYP2D6 are involved in its metabolism.[21] Mirabegron is also a moderate inhibitor of CYP2D6.[9]
Table 2: Pharmacokinetic Parameters of Mirabegron in Adults
| Parameter | Value | Reference(s) |
| Tmax (Time to peak plasma concentration) | ~3.5 hours | [21] |
| Absolute Bioavailability | 29% (25 mg) to 35% (50 mg) | [22] |
| Plasma Protein Binding | ~71% | [21][22] |
| Volume of Distribution (Vss) | 1670 L | [21] |
| Terminal Half-life (t1/2) | ~50 hours | [21][23] |
| Metabolism | Multiple pathways (CYP3A4, CYP2D6) | [21][22] |
| Excretion | ~55% in urine, ~34% in feces | [21] |
Clinical Development and Efficacy
Mirabegron has undergone extensive clinical development, with numerous Phase II and Phase III trials demonstrating its efficacy and safety in patients with OAB.[11][24] These studies have consistently shown that Mirabegron provides statistically significant improvements in the key symptoms of OAB compared to placebo.
Clinical Trial Design and Workflow
The clinical development of Mirabegron followed a standard pathway for a new chemical entity, progressing from initial safety and dose-ranging studies to large-scale pivotal trials.
Efficacy in Clinical Trials
Phase III trials have demonstrated that Mirabegron at doses of 25 mg and 50 mg once daily significantly reduces the mean number of incontinence episodes and micturitions per 24 hours compared to placebo.[25][26] Improvements in other key OAB symptoms, such as urgency episodes and volume voided per micturition, have also been observed.[11][26] The therapeutic effects of Mirabegron are typically seen within 4 to 8 weeks of initiating treatment.[25]
Table 3: Summary of Efficacy from a Phase III Trial (vs. Placebo)
| Efficacy Endpoint | Mirabegron 50 mg (Change from Baseline) | Placebo (Change from Baseline) | p-value | Reference(s) |
| Mean number of incontinence episodes/24h | -1.47 | -1.13 | <0.05 | [26] |
| Mean number of micturitions/24h | -1.66 | -1.05 | <0.05 | [26] |
| Mean volume voided per micturition (mL) | +24.3 | +9.71 | <0.05 | [11] |
Safety and Tolerability
Mirabegron is generally well-tolerated. The most common adverse events reported in clinical trials include hypertension, nasopharyngitis, and urinary tract infections.[9] A key advantage of Mirabegron over antimuscarinic agents is the significantly lower incidence of dry mouth.[26][27]
Conclusion
Mirabegron represents a successful example of rational drug design, targeting a specific receptor to address a common and bothersome medical condition. Its discovery and development have provided a valuable therapeutic alternative for patients with overactive bladder, offering a distinct mechanism of action with a favorable side-effect profile compared to traditional antimuscarinic therapies. The in-depth understanding of its synthesis, pharmacology, and clinical performance is essential for researchers and clinicians working in the fields of urology and drug development.
References
- 1. Mirabegron - Wikipedia [en.wikipedia.org]
- 2. Discovery history and clinical development of mirabegron for the treatment of overactive bladder and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 4. Pharmacokinetics of Mirabegron, a β3-Adrenoceptor Agonist for Treatment of Overactive Bladder, in Healthy Japanese Male Subjects: Results from Single- and Multiple-Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 10. youtube.com [youtube.com]
- 11. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (2R)-2-(2-Aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetic Acid Anilide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. (2R)-2-(2-Aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetic Acid Anilide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 16. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 26. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
Mirabegron's In Vitro Effect on Cyclic AMP (cAMP) Levels: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mirabegron (B1684304) is a potent and selective β3-adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase.[3][4][5] This relaxation is mediated by the activation of the β3-AR signaling pathway, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][6] This technical guide provides an in-depth analysis of mirabegron's effect on cAMP levels from in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes.
Core Mechanism: The β3-Adrenergic Signaling Pathway
Mirabegron selectively binds to and activates β3-adrenergic receptors, which are G-protein coupled receptors (GPCRs) highly expressed in the bladder detrusor muscle.[1][7] This activation initiates a downstream signaling cascade. The receptor-agonist complex promotes the dissociation of the stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[3][4] The resulting elevation in intracellular cAMP concentration is the key second messenger responsible for mediating the physiological response, primarily smooth muscle relaxation.[4][6]
References
- 1. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 5. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 6. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Mirabegron Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron, the first-in-class β3-adrenergic receptor (AR) agonist, has become a cornerstone in the treatment of overactive bladder (OAB).[1] Its unique mechanism of action, which involves relaxing the detrusor smooth muscle during the bladder's storage phase, offers an alternative to antimuscarinic agents.[2] The clinical success of Mirabegron has spurred significant research into the structural activity relationships (SAR) of its analogs, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of Mirabegron analogs, focusing on quantitative data, detailed experimental protocols, and visualization of key biological and experimental pathways.
The core structure of β3-AR agonists is generally based on a 2-amino-1-phenylethan-1-ol framework, with modifications influencing selectivity and activity.[2] For Mirabegron and its analogs, the key to β3-AR selectivity often lies in the nature of the substituents on the aromatic rings and the linker moieties.[3] Understanding these relationships is pivotal for the rational design of novel β3-AR agonists with improved therapeutic indices.
Core Structural Features and SAR Insights
The chemical structure of Mirabegron is 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide. The SAR of its analogs can be broadly categorized by modifications to three key regions:
-
The (R)-2-hydroxy-2-phenylethylamino moiety: This ethanolamine (B43304) core is crucial for interaction with the β3-adrenergic receptor. The stereochemistry at the hydroxyl-bearing carbon is critical, with the (R)-enantiomer demonstrating significantly higher potency.
-
The central phenylacetamide linker: Modifications to this central scaffold can influence the overall conformation and binding affinity of the molecule.
-
The 2-aminothiazole (B372263) group: This terminal heterocyclic ring system contributes to the potency and selectivity of the compound.
Key SAR observations from various studies indicate that:
-
Ethanolamine Moiety: The hydroxyl and amine groups are essential for forming hydrogen bonds within the receptor's binding pocket.[2]
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring of the ethanolamine moiety and the central phenyl ring can significantly impact potency and selectivity.
-
Thiazole Ring Modifications: Alterations to the aminothiazole ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor.
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize quantitative data from studies on Mirabegron and its analogs, focusing on their activity at the human β3-adrenergic receptor and their selectivity over β1- and β2-adrenergic receptors. Potency is typically expressed as the half-maximal effective concentration (EC50), while selectivity is represented as a ratio of EC50 values.
Table 1: Potency of Mirabegron and Analogs at the Human β3-Adrenergic Receptor
| Compound | β3-AR EC50 (nM) | Intrinsic Activity (vs. Isoproterenol) | Reference |
| Mirabegron | 10.0 | 80.4% | |
| Vibegron | 2.13 | 99.2% | |
| Solabegron | - | - | |
| Ritobegron | - | - | |
| Isoproterenol (control) | - | 100% |
Note: A lower EC50 value indicates higher potency. Intrinsic activity reflects the maximal effect of the drug relative to a full agonist.
Table 2: Selectivity Profile of Mirabegron and Analogs
| Compound | β1-AR Activity (% of control) | β2-AR Activity (% of control) | β3/β1 Selectivity Fold | β3/β2 Selectivity Fold | Reference |
| Mirabegron | 3% | 15% | 517 | 496 | |
| Vibegron | 0% | 2% | >7937 | >7937 | |
| Solabegron | - | - | 21.3 | >362 | |
| Ritobegron | - | - | >124 | 28.1 |
Note: Higher selectivity fold values indicate greater selectivity for the β3-AR over β1-AR and β2-AR.
Experimental Protocols
The evaluation of Mirabegron analogs primarily relies on in vitro functional assays using cell lines that stably express the human β1-, β2-, and β3-adrenergic receptors. The most common assay measures the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway.
Key Experiment: In Vitro β-Adrenergic Receptor Activation Assay (cAMP Accumulation)
Objective: To determine the potency (EC50) and intrinsic activity of test compounds at human β1-, β2-, and β3-adrenergic receptors.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human β1-, β2-, or β3-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Test compounds (Mirabegron analogs) and reference agonist (e.g., isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay).
Methodology:
-
Cell Culture: Maintain the transfected cell lines in appropriate culture conditions until they reach a suitable confluency for the assay.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Procedure: a. Remove the culture medium from the wells. b. Add the assay buffer containing a PDE inhibitor to each well and incubate for a short period to equilibrate. c. Add the various concentrations of the test compounds or reference agonist to the wells. Include a vehicle control. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis: After incubation, lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using the selected detection method.
-
Data Analysis: a. Generate a standard curve if required by the detection kit. b. Convert the raw data to cAMP concentrations. c. Plot the cAMP concentration against the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax) for each compound. e. Calculate the intrinsic activity relative to the reference full agonist (isoproterenol). f. Determine the selectivity by comparing the EC50 values across the three receptor subtypes.
Visualizations
β3-Adrenergic Receptor Signaling Pathway
Caption: β3-Adrenergic receptor signaling cascade.
Experimental Workflow for Analog Evaluation
Caption: Workflow for Mirabegron analog evaluation.
Logical Relationship of SAR
Caption: Key structural determinants of activity.
Conclusion
The structural activity relationship of Mirabegron analogs is a complex but crucial area of research for the development of novel therapies for overactive bladder and potentially other conditions mediated by the β3-adrenergic receptor. This guide has provided a foundational understanding of the key structural features influencing activity and selectivity, supported by quantitative data and detailed experimental protocols. The visualizations offer a clear representation of the underlying biological and experimental processes. Future research will likely focus on fine-tuning the molecular architecture of these analogs to achieve even greater potency and selectivity, leading to safer and more effective treatments.
References
The Pharmacodynamics of Mirabegron in Animal Models of Overactive Bladder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of mirabegron (B1684304), a selective β3-adrenoceptor agonist, in preclinical animal models of overactive bladder (OAB). It is designed to be a resource for researchers and professionals involved in the study of lower urinary tract function and the development of novel therapies for OAB. This document details the mechanism of action, experimental protocols, and key quantitative findings from in vivo and in vitro studies.
Introduction to Mirabegron and its Mechanism of Action
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with increased frequency and nocturia. The pathophysiology is often linked to involuntary contractions of the detrusor muscle during the bladder filling phase, a condition known as detrusor overactivity.
Mirabegron is the first clinically approved β3-adrenoceptor agonist for the treatment of OAB.[1] Its primary mechanism of action involves the activation of β3-adrenoceptors, which are the predominant subtype of β-adrenoceptors in the detrusor muscle of humans and various animal species, including rats and monkeys.[1][2][3] Activation of these Gs protein-coupled receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of the detrusor smooth muscle. This relaxation during the storage phase of the micturition cycle increases bladder capacity and the interval between voidings without impairing the voiding contraction itself.
Recent studies suggest that mirabegron's mechanism may be more complex, potentially involving the inhibition of bladder afferent nerve activity and the suppression of bladder microcontractions, which contribute to the sensation of urgency. There is also evidence for a prejunctional inhibitory effect on acetylcholine (B1216132) release from parasympathetic nerve terminals. Additionally, some research indicates that mirabegron may have a dual action, also acting as a competitive antagonist at α1A- and α1D-adrenoceptors, which could contribute to urethral relaxation.
Animal Models of Overactive Bladder
A variety of animal models are utilized to study OAB and evaluate the efficacy of potential therapeutics. No single model perfectly recapitulates the human condition, but they provide valuable insights into the underlying pathophysiology.
Commonly used animal models in mirabegron research include:
-
Rats: Sprague-Dawley and Wistar rats are frequently used, particularly in models of bladder outlet obstruction (BOO) and spinal cord injury.
-
Mice: C57BL/6 mice are also used, for example, in models where OAB is induced by chemical irritation.
-
Cynomolgus Monkeys: These non-human primates are used to study the effects of mirabegron in a species with a urinary system more similar to humans.
-
Rabbits and Pigs: While less common for mirabegron-specific studies, these larger animals are also used in OAB research.
The most prevalent model for inducing detrusor overactivity is the partial bladder outlet obstruction (BOO) model in rats. This is typically created surgically by placing a ligature around the proximal urethra. This obstruction leads to compensatory changes in the bladder, including detrusor hypertrophy and the development of involuntary bladder contractions.
Key Experimental Protocols
In Vivo Cystometry in Conscious Rats with Bladder Outlet Obstruction
This is a critical in vivo method to assess bladder function and the effect of pharmacological agents.
Objective: To measure urodynamic parameters such as bladder capacity, voiding frequency, non-voiding contractions, and micturition pressure in a conscious animal model of OAB.
Experimental Workflow:
Detailed Methodology:
-
Induction of Partial Bladder Outlet Obstruction (pBOO):
-
Female Sprague-Dawley rats are anesthetized (e.g., with isoflurane).
-
A sterile catheter (e.g., 0.9 mm outer diameter) is inserted through the urethra.
-
Through a suprapubic incision, the urethra is carefully dissected, and a 5-0 silk suture is tied around it. The catheter is then removed. Sham-operated animals undergo the same procedure without tightening the suture.
-
Animals are allowed to recover for several weeks (e.g., 6-8 weeks) for OAB to develop.
-
-
Bladder Catheter Implantation:
-
Rats are anesthetized again (e.g., with urethane, 1.2 g/kg).
-
A polyethylene (B3416737) catheter (e.g., PE-50) is implanted into the bladder dome and secured with a purse-string suture.
-
The catheter is tunneled subcutaneously and exteriorized at the nape of the neck.
-
Animals are allowed to recover for a few days before cystometry.
-
-
Cystometric Recording:
-
Conscious, unrestrained rats are placed in metabolic cages.
-
The bladder catheter is connected via a T-junction to an infusion pump and a pressure transducer.
-
Warmed saline is continuously infused into the bladder at a constant rate (e.g., 4.8 mL/h or 100 µl/min for rats).
-
Intravesical pressure is continuously recorded.
-
After a stabilization period and baseline recordings, mirabegron or vehicle is administered (e.g., intravenously or orally).
-
Urodynamic parameters are recorded and analyzed post-treatment.
-
In Vitro Bladder Strip Relaxation Assay
This assay is used to directly assess the relaxant effect of mirabegron on detrusor smooth muscle.
Objective: To determine the concentration-dependent relaxation effect of mirabegron on pre-contracted bladder smooth muscle strips.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Rats are euthanized, and the urinary bladder is immediately excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The bladder is opened, and the mucosa is removed.
-
Longitudinal strips of detrusor muscle (e.g., 3x10 mm) are prepared.
-
-
Organ Bath Setup:
-
Each muscle strip is suspended in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
The strips are equilibrated under a resting tension (e.g., 9.81 mN) for a period of time.
-
-
Experimental Procedure:
-
The bladder strips are pre-contracted with an agent such as carbachol (a muscarinic agonist) or high potassium chloride (KCl).
-
Once a stable contraction is achieved, cumulative concentrations of mirabegron are added to the organ bath.
-
The resulting relaxation is recorded as a percentage of the pre-contraction tension.
-
Concentration-response curves are generated to calculate the EC50 value (the concentration of mirabegron that produces 50% of the maximal relaxation).
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the pharmacodynamics of mirabegron in animal models of OAB.
Table 1: In Vivo Effects of Mirabegron on Urodynamic Parameters in Rat Models of OAB
| Parameter | Animal Model | Mirabegron Dose/Route | Effect | Reference |
| Non-Voiding Contractions (Frequency) | Conscious rats with BOO | 0.03-3.0 mg/kg, i.v. | Dose-dependent decrease | |
| Conscious rats with BOO | 0.3 mg/kg/h, s.c. for 14 days | Significant decrease vs. BOO control | ||
| Resting Intravesical Pressure | Anesthetized rats | 0.003-3 mg/kg, i.v. | Dose-dependent decrease | |
| Bladder Compliance (Cm) | Naïve Sprague-Dawley rats | 1 x 10⁻¹ mg/kg, i.a. | Significant increase | |
| Capacity-reduced bladder (PBL) rats | 1 x 10⁻¹ mg/kg, i.a. | Reversal of decreased compliance | ||
| Voiding Frequency | Naïve Sprague-Dawley rats | 1 x 10⁻¹ mg/kg, i.a. | Significant decrease | |
| Voided Volume | Naïve Sprague-Dawley rats | 1 x 10⁻¹ mg/kg, i.a. | Significant increase | |
| Micturition Pressure / Voiding Contraction Amplitude | Conscious rats with BOO | 0.03-3.0 mg/kg, i.v. | No significant effect | |
| Bladder Capacity | Conscious rats with BOO | 0.03-3.0 mg/kg, i.v. | No significant effect | |
| Residual Volume | Conscious rats with BOO | 0.03-3.0 mg/kg, i.v. | No significant effect | |
| Bladder Blood Flow | Rats with BOO | 0.3 mg/kg/h, s.c. for 14 days | Significant increase vs. BOO control |
BOO: Bladder Outlet Obstruction; i.v.: intravenous; s.c.: subcutaneous; i.a.: intra-arterial; PBL: Perivesical bladder ligation
Table 2: In Vitro Effects and Binding Affinities of Mirabegron
| Parameter | Tissue/Cell Line | Species | Value | Reference |
| EC50 (Relaxation of bladder strips) | Detrusor muscle | Rat | 290 nmol/L | |
| Detrusor muscle (KCl-induced contraction) | Cynomolgus Monkey | 120 nmol/L | ||
| Detrusor muscle (under resting tension) | Cynomolgus Monkey | 43 nmol/L | ||
| EC50 (cAMP accumulation) | CHO cells expressing monkey β3-AR | Monkey | 32 nmol/L | |
| HEK293 cells expressing human β3-AR | Human | 10.0 nM | ||
| Binding Affinity (pKi) | HEK293 cells expressing human α1A-AR | Human | 6.36 | |
| HEK293 cells expressing human α1D-AR | Human | 4.59 |
EC50: Half maximal effective concentration; pKi: negative logarithm of the inhibitory constant; AR: Adrenoceptor
Signaling Pathways of Mirabegron in Detrusor Muscle
The primary signaling pathway for mirabegron-induced detrusor relaxation is well-established. However, evidence also points towards cAMP-independent mechanisms.
References
- 1. Non-invasive induction of bladder outlet obstruction in adult male rat model has bladder wall events similar to overactive bladder in human adult male [aimspress.com]
- 2. Pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Frontiers | Solifenacin/Mirabegron Induces an Acute Compliance Increase in the Filling Phase of the Capacity-Reduced Urinary Bladder: A Pressure-Volume Analysis in Rats [frontiersin.org]
An In-depth Technical Guide to the Off-target Molecular Effects of Mirabegron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron (B1684304) is a potent and selective agonist of the β3-adrenergic receptor, approved for the treatment of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity. However, like many therapeutic agents, mirabegron exhibits a range of off-target effects at the molecular level that are crucial to understand for a comprehensive safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target interactions of mirabegron, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Off-target Interactions of Mirabegron
The following tables summarize the quantitative data on the binding affinities and functional inhibition of mirabegron at various off-target sites.
Table 1: Adrenergic Receptor Binding Affinities
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| α1A-Adrenergic | Human | Radioligand Binding | pKi | 6.36 | [1] |
| α1A-Adrenergic | Human | Radioligand Binding | Ki | 1.0 μM | [2] |
| α1A-Adrenergic | Human | Competition Assay | Ki | 0.437 µM | [3] |
| α1B-Adrenergic | Human | Radioligand Binding | pKi | 5.74 | [1] |
| α1B-Adrenergic | Human | Competition Assay | Ki | 26 µM | [3] |
| α1D-Adrenergic | Human | Radioligand Binding | pKi | 4.59 | [1] |
| α1D-Adrenergic | Human | Competition Assay | Ki | 1.8 µM | [3] |
| β1-Adrenergic | Human | Radioligand Binding | Ki | 383 nM | [3] |
| β2-Adrenergic | Human | Radioligand Binding | Ki | 977 nM | [3] |
Table 2: Muscarinic Receptor Binding Affinities
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| M2 Muscarinic | Human | Radioligand Binding | Ki | 2.1 μM | [2] |
| Muscarinic (Bladder) | Rat | Radioligand Binding | - | - | [4] |
| - | - | Functional Assay (two-site model) | pEC50 (high affinity) | 7.06 | [4] |
| - | - | Functional Assay (two-site model) | pEC50 (low affinity) | 4.97 | [4] |
Table 3: Cytochrome P450 Inhibition
| Enzyme | System | Parameter | Value | Notes | Reference |
| CYP2D6 | Recombinant Enzyme | IC50 | 0.67 μM | - | [5] |
| CYP2D6 | Human Liver Microsomes | IC50 | 13 μM | Without pre-incubation | [5][6] |
| CYP2D6 | Human Liver Microsomes | IC50 | 4.3 μM | With 30-min pre-incubation | [5][6] |
| CYP3A4 | Recombinant Enzyme | IC50 | 42.5 μM | - | [5] |
| CYP1A2, 2B6, 2C8, 2C9, 2C19, 2E1 | Human Liver Microsomes | IC50 | >100 μM | With and without pre-incubation | [6] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor. The data presented in Tables 1 and 2 were primarily generated using this methodology.
Objective: To determine the binding affinity (Ki) of mirabegron for a specific receptor.
General Methodology:
-
Membrane Preparation:
-
Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells for adrenergic receptors) are cultured and harvested.
-
Cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors, [N-methyl-3H]scopolamine for muscarinic receptors) is used.
-
Increasing concentrations of the unlabeled competitor ligand (mirabegron) are added to the reaction mixture containing the membranes and the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.
-
-
Data Analysis:
-
The concentration of mirabegron that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cytochrome P450 Inhibition Assays
The inhibitory potential of mirabegron on various CYP450 enzymes (Table 3) is assessed using in vitro assays with human liver microsomes or recombinant enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of mirabegron for specific CYP450 enzymes.
General Methodology:
-
Enzyme Source:
-
Pooled human liver microsomes (HLM) or recombinant human CYP450 enzymes are used as the enzyme source.
-
-
Incubation:
-
A specific probe substrate for the CYP450 isoform of interest (e.g., dextromethorphan (B48470) for CYP2D6, testosterone (B1683101) for CYP3A4) is incubated with the enzyme source and a NADPH-generating system (cofactor).
-
A range of concentrations of the inhibitor (mirabegron) is included in the incubation mixture.
-
For time-dependent inhibition studies, a pre-incubation of mirabegron with the microsomes and NADPH is performed before the addition of the probe substrate.
-
-
Reaction Termination:
-
The reaction is stopped, typically by the addition of a cold organic solvent (e.g., acetonitrile).
-
-
Metabolite Quantification:
-
The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of different concentrations of mirabegron is compared to the control (no inhibitor).
-
The IC50 value, the concentration of mirabegron that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antagonism of the α1-Adrenergic Receptor Signaling Pathway by Mirabegron.
Caption: Antagonism of the M2 Muscarinic Receptor Signaling Pathway by Mirabegron.
Caption: Mechanism of CYP2D6 Inhibition by Mirabegron.
Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This technical guide provides a consolidated overview of the molecular off-target effects of mirabegron. The quantitative data reveals that while mirabegron is highly selective for the β3-adrenergic receptor, it does interact with other adrenergic and muscarinic receptor subtypes, albeit at significantly higher concentrations. Furthermore, its metabolism-dependent inhibition of CYP2D6 is a clinically relevant interaction that necessitates caution when co-administering with drugs metabolized by this enzyme. The provided experimental methodologies offer a framework for the key assays used to characterize these interactions. A thorough understanding of these off-target effects is paramount for researchers, scientists, and drug development professionals in the continued evaluation of mirabegron's therapeutic potential and safety profile.
References
- 1. Mirabegron: potential off target effects and uses beyond the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors [mdpi.com]
- 4. Possible Involvement of Muscarinic Receptor Blockade in Mirabegron Therapy for Patients with Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition and induction of human cytochrome P450 enzymes by mirabegron, a potent and selective β3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: cAMP Accumulation Assay for the Characterization of Mirabegron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary therapeutic application is in the treatment of overactive bladder (OAB), where it induces relaxation of the detrusor smooth muscle, thereby increasing bladder capacity.[2][3] The mechanism of action of Mirabegron involves the activation of β3-AR, which couples to the Gs alpha-subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][4] The subsequent cAMP-mediated signaling cascade leads to smooth muscle relaxation.
The quantification of intracellular cAMP accumulation is a critical in vitro functional assay for characterizing the potency and efficacy of β3-AR agonists like Mirabegron. This application note provides a detailed protocol for a cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF®) technology, a robust and widely used method for such measurements.
Signaling Pathway of Mirabegron-Induced cAMP Accumulation
Mirabegron binding to the β3-adrenergic receptor initiates a signaling cascade that results in the accumulation of intracellular cAMP. This pathway is a hallmark of Gs-coupled GPCR activation.
Caption: Mirabegron signaling pathway.
Experimental Protocol: HTRF® cAMP Accumulation Assay
This protocol is designed for a 384-well plate format and is based on the competitive immunoassay principle. Cellular cAMP produced in response to Mirabegron competes with a d2-labeled cAMP analog for binding to a Europium cryptate-labeled anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the HTRF signal.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human β3-adrenergic receptor. Chinese Hamster Ovary (CHO-K1) cells are also a suitable alternative.
-
Mirabegron: Analytical grade.
-
Isoproterenol: Non-selective β-adrenergic agonist (positive control).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
HTRF® cAMP Assay Kit: (e.g., cAMP dynamic 2 kit from Cisbio).
-
White, low-volume 384-well assay plates.
-
HTRF®-compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-β3-AR cells in T75 flasks until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer at a pre-determined optimal density (e.g., 2,000 to 5,000 cells per well).
-
-
Compound Preparation:
-
Prepare a stock solution of Mirabegron in DMSO.
-
Perform serial dilutions of Mirabegron in assay buffer to create a concentration range for the dose-response curve (e.g., 0.1 nM to 10 µM).
-
Prepare a similar dilution series for the positive control, Isoproterenol.
-
-
Cell Stimulation:
-
Add 5 µL of the diluted Mirabegron or Isoproterenol solutions to the wells of the 384-well plate.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add 5 µL of the cell suspension to each well.
-
Seal the plate and incubate for 30 minutes at room temperature to stimulate cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions, prepare the HTRF® detection reagents. This typically involves diluting the cAMP-d2 and anti-cAMP-Cryptate reagents in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-Cryptate solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the vehicle control.
-
Plot the normalized HTRF ratio against the logarithm of the Mirabegron concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Experimental Workflow
The following diagram outlines the key steps in the cAMP accumulation assay.
Caption: Experimental workflow for the cAMP assay.
Data Presentation
The following table summarizes representative quantitative data for Mirabegron and a reference compound, Vibegron, at the human β3-adrenergic receptor, as determined by a cAMP accumulation assay.
| Compound | Target Receptor | Cell Line | EC50 (nM) [Mean (SEM)] | Emax (% of Isoproterenol) |
| Mirabegron | β3-Adrenergic | HEK293 | 10.0 (0.56) | 80.4% |
| Vibegron | β3-Adrenergic | HEK293 | 2.13 (0.25) | 99.2% |
| Isoproterenol | β3-Adrenergic | HEK293 | - | 100% (Reference) |
Note: EC50 and Emax values can vary depending on the specific cell line, assay conditions, and detection technology used. The data presented here are for illustrative purposes.
Conclusion
The HTRF® cAMP accumulation assay is a highly effective method for characterizing the pharmacological activity of β3-adrenergic receptor agonists like Mirabegron. The detailed protocol and workflow provided in this application note offer a robust framework for researchers to determine the potency and efficacy of such compounds. The quantitative data illustrates the utility of this assay in differentiating the pharmacological profiles of various β3-AR agonists, which is crucial for drug discovery and development in the context of OAB and other potential therapeutic areas.
References
Application Notes and Protocols for In Vitro Contractility Studies of Bladder Strips with Mirabegron
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirabegron is a selective β3-adrenoceptor agonist approved for the treatment of overactive bladder (OAB).[1][2][3] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle during the urine storage phase, thereby increasing bladder capacity.[4][5] This is primarily achieved through the activation of β3-adrenergic receptors, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to smooth muscle relaxation. Additionally, emerging research suggests that Mirabegron's therapeutic effects may also be mediated in part through the activation of pre-synaptic β3-adrenoceptors on parasympathetic neurons, which inhibits acetylcholine (B1216132) release and subsequently reduces the contractile force of the bladder smooth muscle. Some studies also indicate a potential for β3-adrenoceptor/cAMP-independent pathways and effects on muscarinic receptors at higher concentrations.
These application notes provide detailed protocols for performing in vitro contractility studies of bladder strips to evaluate the effects of Mirabegron. The protocols cover tissue preparation, experimental setup, and data analysis.
Data Presentation
Mirabegron Potency and Efficacy Data
The following table summarizes the quantitative data on Mirabegron's potency (EC50/IC50) and efficacy from various in vitro studies.
| Species/System | Pre-contraction Agent | Mirabegron EC50/IC50 | Efficacy (Maximal Relaxation) | Reference |
| Human Bladder Strips | Carbachol (10⁻⁷ M) | 0.78 µM | Not specified | |
| Rat Bladder Strips | Carbachol (10⁻⁶ M) | 5.1 µM | Not specified | |
| Rat Bladder Strips | Not specified | 290 nmol/L | 92.4% | |
| CHO cells (human β3-AR) | - | 22.4 nM | Not specified | |
| CHO cells (rat β3-AR) | - | 19 nmol/L | Intrinsic activity of 1.0 (vs. isoproterenol) |
Note: EC50/IC50 values can vary depending on the experimental conditions, such as the specific contractile agent used and its concentration.
Experimental Protocols
Protocol 1: Preparation of Bladder Smooth Muscle Strips
This protocol describes the dissection and preparation of bladder smooth muscle strips from rats for in vitro contractility studies.
Materials:
-
Male Wistar rats (280–350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 5.5)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Dissection tools (scissors, forceps)
-
Petri dish
Procedure:
-
Euthanize the rat using a method approved by the institutional animal care and use committee.
-
Immediately excise the urinary bladder and place it in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue from the bladder.
-
Cut the bladder open from the neck to the dome.
-
Prepare longitudinal strips of the detrusor muscle (approximately 3 mm wide and 10 mm long).
-
Tie silk threads to both ends of each strip for mounting in the organ bath.
Protocol 2: In Vitro Bladder Strip Contractility Assay
This protocol details the procedure for measuring the contractile and relaxant responses of isolated bladder strips.
Materials:
-
Prepared bladder strips
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Water bath maintained at 37°C
-
Contractile agents (e.g., Carbachol, KCl)
-
Mirabegron stock solution
-
Data acquisition system
Procedure:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C by circulating warm water. Continuously bubble the solution with carbogen gas.
-
Mount the bladder strips in the organ baths by attaching one end to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial resting tension of 1 gram (approximately 10 mN) to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath to assess tissue viability.
-
Wash the strips and allow them to return to baseline tension.
-
Induce a stable contraction using a contractile agent such as Carbachol (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add increasing concentrations of Mirabegron cumulatively to the organ bath to generate a concentration-response curve for relaxation.
-
Record the changes in isometric tension using the data acquisition system.
-
Express the relaxation induced by Mirabegron as a percentage of the pre-contraction induced by the contractile agent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mirabegron's primary signaling pathway in detrusor smooth muscle cells.
Caption: Workflow for in vitro bladder strip contractility studies.
Caption: Dual mechanism of Mirabegron's action on the bladder.
References
- 1. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols for Mirabegron Administration in Rodent Models of Bladder Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of Mirabegron (B1684304), a β3-adrenoceptor agonist, in established rodent models of bladder dysfunction. The protocols detailed below cover bladder outlet obstruction (BOO), spinal cord injury (SCI), and cyclophosphamide-induced cystitis, offering a framework for investigating the therapeutic potential of Mirabegron in preclinical settings.
Mirabegron's Mechanism of Action in the Bladder
Mirabegron primarily exerts its effects by selectively activating β3-adrenergic receptors in the detrusor muscle of the bladder. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder smooth muscle. This relaxation during the storage phase of micturition increases bladder capacity without compromising voiding efficiency.[1][2] Emerging evidence also suggests potential cAMP-independent pathways, including the modulation of K+ channels and inhibition of the Rho kinase pathway, may contribute to its relaxant effects.[3]
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating Mirabegron in a rodent model of bladder dysfunction.
Bladder Outlet Obstruction (BOO) Model
This model mimics the pathophysiology of bladder dysfunction due to benign prostatic hyperplasia (BPH) in humans. Partial ligation of the proximal urethra leads to detrusor hypertrophy, bladder overactivity, and impaired contractility.[4][5] Mirabegron has been shown to improve bladder function in this model by increasing bladder blood flow and reducing non-voiding contractions.[6][7]
Quantitative Data Summary
| Parameter | Control/Sham | BOO + Vehicle | BOO + Mirabegron | Species/Strain | Reference |
| Non-Voiding Contractions (NVCs) | Lower frequency | Significantly higher frequency | Significantly fewer than BOO + Vehicle | Sprague-Dawley Rat | [6] |
| Bladder Blood Flow | Normal | Significantly decreased | Significantly increased vs. BOO + Vehicle | Sprague-Dawley Rat | [6] |
| Detrusor Hypertrophy | Normal muscle thickness | Increased hypertrophic muscle | Suppressed hypertrophy vs. BOO + Vehicle | Sprague-Dawley Rat | [6] |
| Residual Volume | Low | Increased | Decreased vs. BOO + Vehicle | Sprague-Dawley Rat | [8] |
| Bladder Contractility (to EFS, 2Hz) | Normal response | Significantly decreased | Significantly improved (4-week treatment) | Sprague-Dawley Rat | [4] |
| Collagen Deposition | Normal | Increased | Improved with 4-week treatment | Sprague-Dawley Rat | [4] |
Experimental Protocol: BOO Induction and Mirabegron Treatment
Materials:
-
Adult female Sprague-Dawley rats (8 weeks old)
-
Anesthesia (e.g., isoflurane (B1672236) or urethane)
-
Surgical instruments
-
4-0 silk ligature
-
1.1 mm diameter steel rod
-
Mirabegron
-
Osmotic pumps for continuous delivery
-
Urodynamic measurement setup (pressure transducer, infusion pump)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.
-
Bladder Outlet Obstruction (BOO) Induction:
-
Carefully isolate the proximal urethra.
-
Place a 1.1 mm diameter steel rod alongside the urethra.
-
Tightly tie a 4-0 silk ligature around both the urethra and the steel rod.[4]
-
Carefully remove the steel rod, leaving the ligature in place to create a partial obstruction.[4]
-
For sham-operated animals, perform the same procedure but do not tighten the ligature.
-
Close the abdominal incision in layers.
-
-
Mirabegron Administration (Continuous Subcutaneous Infusion):
-
Allow the animals to recover for a specified period (e.g., 2 weeks) to allow for the development of bladder dysfunction.
-
Implant a pre-filled osmotic pump subcutaneously in the dorsal region.
-
The pump should be loaded to deliver Mirabegron at the desired dose (e.g., 0.2 mg/kg/hr or 0.3 mg/kg/h).[4][9]
-
The vehicle group should receive pumps filled with the vehicle solution.
-
The treatment period is typically 2 to 4 weeks.[4]
-
-
Urodynamic Evaluation (Cystometry):
-
Following the treatment period, anesthetize the rats.
-
Insert a catheter into the bladder dome for continuous infusion and pressure recording.
-
Perform continuous cystometry by infusing saline into the bladder at a constant rate.
-
Record intravesical pressure to determine parameters such as bladder capacity, micturition pressure, and the frequency of non-voiding contractions.[6]
-
Spinal Cord Injury (SCI) Model
Traumatic SCI disrupts the neural control of micturition, often leading to neurogenic detrusor overactivity, detrusor-sphincter dyssynergia, and incomplete bladder emptying. Mirabegron has been investigated for its potential to improve bladder storage function in this model.[10][11]
Quantitative Data Summary
| Parameter | Intact/Control | SCI + Vehicle | SCI + Mirabegron | Species/Strain | Reference |
| Bladder Volume at First NVC | N/A | - | Increased | Sprague-Dawley Rat | [7][10] |
| Maximum Bladder Contraction Pressure | Normal | - | Decreased | Sprague-Dawley Rat | [7][10] |
| Voided Volume | Normal | - | Increased | Sprague-Dawley Rat | [7][10] |
| Residual Volume Percentage | Low | - | Decreased | Sprague-Dawley Rat | [7][10] |
| Interval Between Contractions | Normal | - | Prolonged | Sprague-Dawley Rat | [7][10] |
Experimental Protocol: SCI Induction and Mirabegron Evaluation
Materials:
-
Adult female Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for laminectomy
-
Mirabegron
-
Intravenous or other appropriate administration supplies
-
Urodynamic measurement setup
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and secure it in a stereotaxic frame. Shave and sterilize the surgical area over the thoracic spine.
-
Spinal Cord Injury (SCI) Induction:
-
Make a midline incision over the lower thoracic vertebrae.
-
Perform a laminectomy at the appropriate level (e.g., T9-T10) to expose the spinal cord.
-
Completely transect the spinal cord using fine scissors or a scalpel blade.[7][10]
-
Ensure complete transection by visualizing the gap and lifting the cut ends.
-
Control any bleeding and close the muscle and skin layers.
-
Provide post-operative care, including manual bladder expression, until reflex voiding is established.
-
-
Mirabegron Administration:
-
Urodynamic Evaluation (Cystometry):
-
Urodynamic evaluation can be performed in conscious or anesthetized rats.
-
For conscious cystometry, implant a bladder catheter a day or two before the measurement.[12]
-
For acute studies under anesthesia, insert a catheter into the bladder dome.[7][10]
-
Perform single or continuous cystometry to measure bladder capacity, voiding pressure, residual volume, and non-voiding contractions.[7][10]
-
Chemically-Induced Cystitis Model
Intraperitoneal injection of cyclophosphamide (B585) (CYP) is widely used to induce bladder inflammation and overactivity, mimicking symptoms of interstitial cystitis/bladder pain syndrome.[13][14][15] The metabolites of CYP, particularly acrolein, accumulate in the urine and cause severe bladder irritation.[14]
Quantitative Data Summary
| Parameter | Control (Saline) | CYP + Vehicle | CYP + Mirabegron | Species/Strain | Reference |
| Bladder Overactivity | Normal micturition | Significant overactivity | No significant alleviation (monotherapy) | Sprague-Dawley Rat | [16] |
| Bladder Inflammation | No inflammation | Obvious signs of inflammation | No significant alleviation (monotherapy) | Sprague-Dawley Rat | [16] |
| Nitric Oxide (NO) Production (Urine) | Baseline | Significantly increased | Significantly decreased vs. CYP + Vehicle | Sprague-Dawley Rat | [16] |
Note: The available study suggests that Mirabegron monotherapy may not be sufficient to ameliorate CYP-induced bladder overactivity and inflammation.[16]
Experimental Protocol: Cyclophosphamide-Induced Cystitis and Mirabegron Treatment
Materials:
-
Cyclophosphamide (CYP)
-
Saline
-
Mirabegron
-
Metabolic cages for micturition analysis
-
Urodynamic measurement setup
Procedure:
-
Induction of Cystitis:
-
Mirabegron Administration:
-
Administer Mirabegron at the desired dose and route. For example, in a mouse model of OAB induced by KCl, Mirabegron was given at 2 mg/kg/day.[1] The timing of administration relative to CYP injection should be optimized based on the study design (pre-treatment or post-treatment).
-
-
Evaluation of Bladder Function:
-
Metabolic Cage Analysis: Place the animals in metabolic cages to assess micturition parameters such as voiding frequency and volume over a set period (e.g., 16 hours).[16]
-
Urodynamic Evaluation (Cystometry): Perform cystometry in anesthetized or conscious animals to directly measure bladder pressure and capacity.
-
Post-Mortem Analysis: After the functional assessments, euthanize the animals and excise the bladders for histological examination to assess the degree of inflammation, edema, and hemorrhage.[15][16] Molecular analyses can also be performed to measure inflammatory markers.
-
References
- 1. Continuous administration of mirabegron has advantages in inhibition of central sensitization compared with short-term treatment cessation in a mouse model of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solifenacin/Mirabegron Induces an Acute Compliance Increase in the Filling Phase of the Capacity-Reduced Urinary Bladder: A Pressure-Volume Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. The effect of mirabegron on bladder blood flow in a rat model of bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of mirabegron on bladder blood flow in a rat model of bladder outlet obstruction | Semantic Scholar [semanticscholar.org]
- 8. Comparison of Combination Treatments of Distigmine and either Mirabegron or Solifenacin for Rats with Partial Bladder Outlet Obstruction [scirp.org]
- 9. ICS 2018 Abstract #82 The effect of mirabegron on bladder blood flow in a rat model of bladder outlet obstruction [ics.org]
- 10. Mirabegron causes vesical and urethral relaxation in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urodynamic Parameters in Spinal Cord Injury-Induced Neurogenic Bladder Rats after Stem Cell Transplantation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of overactive bladder: cyclophosphamide (CYP)-induced cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 15. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monotherapy with tolterodine or mirabegron is insufficient for ameliorating cyclophosphamide-induced bladder overactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Mirabegron in Human Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in plasma samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides detailed protocols for the determination of Mirabegron in human plasma using High-Performance Liquid Chromatography (HPLC) with both UV and tandem mass spectrometry (MS/MS) detection.
Analytical Methods
Two primary HPLC-based methods are presented for the quantification of Mirabegron in plasma: a robust HPLC-UV method suitable for routine analysis and a highly sensitive LC-MS/MS method for applications requiring lower detection limits.
Sample Preparation
Effective sample preparation is critical for removing plasma proteins and other interfering substances. Two common and effective techniques are protein precipitation and solid-phase extraction (SPE).
1. Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. Acetonitrile (B52724) is a common solvent used for precipitating plasma proteins.
2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can lead to improved assay sensitivity and reduced matrix effects, particularly for LC-MS/MS analysis.
Internal Standard Selection
The use of an internal standard (IS) is essential for accurate quantification in biological samples, as it corrects for variations in sample preparation and instrument response. Suitable internal standards for Mirabegron analysis include Tolterodine and Mirabegron-d5.[1][2]
Experimental Protocols
Protocol 1: HPLC-UV Method
This protocol outlines a method for the quantification of Mirabegron in plasma using HPLC with UV detection.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., Tolterodine at 1 µg/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 247 nm or 250 nm[3][4] |
3. Method Validation Summary
The following table summarizes typical validation parameters for an HPLC-UV method for Mirabegron in plasma.
| Validation Parameter | Typical Range/Value |
| Linearity Range | 10 - 100 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Limit of Detection (LOD) | ~0.04 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.14 µg/mL[3] |
| Accuracy (% Recovery) | 99.67% - 104.98%[3] |
| Precision (% RSD) | < 5%[3] |
Protocol 2: LC-MS/MS Method
This protocol provides a highly sensitive and selective method for quantifying Mirabegron in plasma using LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 200 µL of plasma sample (pre-treated with an internal standard, e.g., Mirabegron-d5) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Mirabegron and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile with a gradient program |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Mirabegron) | m/z 397.3 → 260.1[6] |
| MS/MS Transition (IS - Tolterodine) | m/z 326.4 → 121.0[1][7][8][9][10] |
| MS/MS Transition (IS - Mirabegron-d5) | m/z 402.2 → 260.1[6] |
3. Method Validation Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Mirabegron in plasma.
| Validation Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 100 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL[1][2] |
| Accuracy (% RE) | Within ±15%[8] |
| Precision (% RSD) | < 15%[8] |
| Recovery | > 85%[1] |
Visualizations
Caption: Experimental workflow for Mirabegron quantification in plasma.
Caption: Logical workflow of the analytical method.
References
- 1. scielo.br [scielo.br]
- 2. iajpr.com [iajpr.com]
- 3. ajphr.com [ajphr.com]
- 4. HPLC Method for Analysis of Mirabegron in Tablet Dosage Form on Primesep 500 Column | SIELC Technologies [sielc.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Determination of Mirabegron in rat plasma by UPLC-MS/MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis in Bladder Tissue Following Mirabegron Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of known gene expression changes in bladder smooth muscle cells upon treatment with Mirabegron (B1684304) and offer detailed protocols for related experimental procedures. Due to the limited availability of public, genome-wide expression data for this specific application, this document combines published data on specific gene targets with a representative protocol for broader transcriptomic analysis using RNA sequencing (RNA-seq).
Introduction
Mirabegron is a potent and selective β3-adrenergic receptor (β3-AR) agonist used for the treatment of overactive bladder (OAB).[1] Its primary mechanism of action involves the activation of β3-ARs in the detrusor (bladder) muscle, leading to muscle relaxation and an increase in bladder capacity.[1][2] Understanding the molecular sequelae of Mirabegron treatment, including downstream changes in gene expression, is crucial for elucidating its full mechanism of action, identifying biomarkers of response, and exploring potential new therapeutic applications.
Data Presentation: Gene Expression Changes in Human Bladder Smooth Muscle Cells
The following table summarizes the quantitative data on mRNA expression changes in primary human bladder smooth muscle cells (hBSMCs) after in vitro treatment with Mirabegron for 20 or 40 hours. Data is derived from a study by Müderrisoglu et al. (2024) and was obtained via Reverse Transcription Polymerase Chain Reaction (RT-PCR).[3][4]
Table 1: Relative mRNA Expression in hBSMCs Treated with Mirabegron [3][4]
| Gene Target | Phenotypic Association | Treatment Duration | Mirabegron 50 nM (Fold Change vs. Control) | Mirabegron 100 nM (Fold Change vs. Control) | Mirabegron 150 nM (Fold Change vs. Control) |
| Calponin-1 | Contractile | 20 hours | 0.74 | 0.60 | 0.56 |
| 40 hours | 1.41 | 1.12 | 1.22 | ||
| MYH11 | Contractile | 20 hours | No significant change | No significant change | No significant change |
| 40 hours | No significant change | No significant change | 1.90 | ||
| Vimentin | Proliferative/Synthetic | 20 hours | No significant change | No significant change | 0.63 - 0.71 |
| 40 hours | No significant change | No significant change | No significant change | ||
| MYH10 | Proliferative/Synthetic | 20/40 hours | Unaffected | Unaffected | Unaffected |
| Ki-67 | Proliferation | 20 hours | No significant change | No significant change | No significant change |
| 40 hours | 1.60 | 1.60 | 2.10 * | ||
| CHRM2 (M2 Receptor) | Muscarinic Receptor | 20 hours | 0.71 | 0.49 | 0.46 |
| 40 hours | Stable | Stable | Stable | ||
| CHRM3 (M3 Receptor) | Muscarinic Receptor | 20 hours | 0.66 | 0.58 | 0.77 |
| 40 hours | 1.04 | 1.33 | 0.76 |
*Indicates a statistically significant change (p < 0.05) as reported in the source study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by Mirabegron in bladder cells and the experimental workflows for gene expression analysis.
Caption: Mirabegron Signaling Pathway in Detrusor Muscle Cells.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Protocol 1: Gene Expression Analysis by RT-PCR
This protocol is based on the methodology used for generating the data in Table 1.[3]
1. Cell Culture and Treatment: a. Culture primary human bladder smooth muscle cells (hBSMCs) in appropriate smooth muscle cell growth medium supplemented with growth factors, L-glutamine, and penicillin/streptomycin. b. Passage cells upon reaching 70-80% confluency. Use cells from early passages (e.g., P3-P5) for experiments. c. Seed cells in 6-well plates and grow to near confluency. d. Starve cells in a serum-free basal medium for 24 hours prior to treatment. e. Treat cells with Mirabegron at desired concentrations (e.g., 50 nM, 100 nM, 150 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 20 or 40 hours).
2. RNA Extraction and Reverse Transcription: a. Lyse cells directly in the culture wells using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). b. Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to eliminate genomic DNA contamination. c. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0. d. Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
3. Quantitative PCR (qPCR): a. Prepare qPCR reactions using a suitable master mix (e.g., SYBR Green), forward and reverse primers for target genes (e.g., Calponin-1, MYH11, CHRM2) and a housekeeping gene (e.g., GAPDH), and the diluted cDNA template. b. Run the qPCR on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). c. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control). d. Calculate the fold change in gene expression as 2^(-ΔΔCt).
Protocol 2: Representative Protocol for Transcriptome Analysis by RNA-Seq
This protocol provides a general framework for performing a comprehensive gene expression analysis when specific differentially expressed genes are unknown.
1. Experimental Design and Sample Preparation: a. Collect bladder tissue biopsies (e.g., from patients before and after a course of Mirabegron treatment) or culture relevant cells (e.g., hBSMCs, urothelial cells) and treat with Mirabegron vs. vehicle control. b. Ensure a sufficient number of biological replicates (minimum of 3 per group) to achieve statistical power. c. Immediately stabilize tissue samples in an RNA-preserving solution (e.g., RNAlater) or snap-freeze in liquid nitrogen. d. Proceed with total RNA extraction as described in Protocol 1, Section 2a-c. e. Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) ≥ 7 is recommended for library preparation.
2. Library Preparation: a. Starting with high-quality total RNA (e.g., 100 ng - 1 µg), enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads. b. Fragment the enriched mRNA under elevated temperature in a fragmentation buffer. c. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis. d. Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments. e. Purify the ligation products to remove adapter dimers. f. Amplify the library via PCR to enrich for fragments with adapters on both ends and to add index sequences for multiplexing. g. Purify the final PCR product and validate the library quality and quantity (e.g., via Qubit and Bioanalyzer).
3. Sequencing: a. Pool indexed libraries in equimolar concentrations. b. Sequence the pooled libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample for differential gene expression analysis).
4. Bioinformatic Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic. b. Alignment: Align the cleaned reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR or HISAT2. c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the raw counts and perform statistical analysis to identify differentially expressed genes (DEGs) between Mirabegron-treated and control groups. Key metrics include log2(Fold Change) and adjusted p-value (FDR). e. Downstream Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of DEGs using tools like DAVID or GSEA to identify biological processes and pathways affected by Mirabegron treatment.
References
- 1. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 3. Dynamic phenotypic shifts and M2 receptor downregulation in bladder smooth muscle cells induced by mirabegron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic phenotypic shifts and M2 receptor downregulation in bladder smooth muscle cells induced by mirabegron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Urodynamic Measurements in Rats Treated with Mirabegron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protocols and data associated with in vivo urodynamic measurements in rats treated with Mirabegron, a selective β3-adrenoceptor agonist. Mirabegron is known to relax the detrusor smooth muscle during the bladder's storage phase, thereby increasing bladder capacity.[1] This document outlines the mechanism of action, experimental procedures for urodynamic assessment, and summarizes the quantitative effects of Mirabegron on various urodynamic parameters in rats.
Mechanism of Action of Mirabegron
Mirabegron is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] The activation of these receptors in the detrusor muscle of the bladder initiates a signaling cascade that leads to muscle relaxation and increased bladder capacity.[1]
The binding of Mirabegron to the β3-AR activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels lead to the relaxation of the detrusor smooth muscle. This mechanism allows the bladder to store larger volumes of urine at lower pressures, which is beneficial in conditions such as overactive bladder (OAB). Unlike antimuscarinic drugs, which are another class of medications for OAB, Mirabegron's targeted action on the β3-AR pathway results in a different side effect profile.
Figure 1: Mirabegron's signaling pathway in detrusor muscle cells.
Experimental Protocols for In Vivo Urodynamic Measurements in Rats
The following protocols are a synthesis of methodologies described in various studies for performing in vivo urodynamic measurements, specifically cystometry, in rats.
I. Animal Preparation and Anesthesia
-
Animal Model : Adult female Sprague-Dawley or Wistar rats are commonly used. The choice of strain may depend on the specific research question.
-
Housing : Animals should be housed in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Anesthesia : For surgical procedures and terminal experiments, anesthesia is required. Commonly used anesthetics include:
-
Urethane : Administered subcutaneously at a dose of 1.2 g/kg. It is often preferred for urodynamic studies as it preserves the micturition reflex.
-
Pentobarbital : Administered intraperitoneally at a dose of 40-50 mg/kg.
-
Isoflurane : Used for induction and maintenance of anesthesia during surgical procedures due to its short half-life.
-
Ketamine/Xylazine : A combination used for anesthesia that has been shown to have effects on bladder function.
-
II. Bladder Catheter Implantation for Cystometry
This procedure allows for the infusion of saline and the measurement of intravesical pressure.
-
Surgical Preparation : Anesthetize the rat and place it in a supine position. Shave and disinfect the lower abdomen.
-
Incision : Make a midline incision in the lower abdomen to expose the urinary bladder.
-
Catheter Placement :
-
Insert a polyethylene (B3416737) catheter (e.g., PE-50) into the dome of the bladder.
-
Secure the catheter with a purse-string suture.
-
The external end of the catheter is then tunneled subcutaneously to the back of the neck and externalized for later access.
-
-
Recovery : Allow the animals to recover from surgery for an appropriate period (e.g., one week) before conducting urodynamic studies in awake animals.
Figure 2: General experimental workflow for urodynamic measurements.
III. Cystometry Procedure
Cystometry can be performed in either anesthetized or conscious, freely moving rats.
-
Setup :
-
Place the rat in a metabolic cage that allows for the collection of voided urine.
-
Connect the externalized bladder catheter to a pressure transducer and a syringe pump via a three-way stopcock.
-
-
Infusion :
-
Infuse sterile saline at a constant rate (e.g., 0.04 ml/min or 100 µl/min) into the bladder.
-
-
Data Acquisition :
-
Continuously record the intravesical pressure (IVP) using a data acquisition system.
-
Simultaneously, measure the volume of voided urine, often by placing the cage on a digital balance.
-
-
Mirabegron Administration :
-
After a baseline recording period to establish stable micturition cycles, administer Mirabegron.
-
The route of administration can be intravenous (i.v.), subcutaneous (s.c.), or intra-arterial (i.a.).
-
Dosages can range from 0.003 to 3 mg/kg for i.v. administration and 0.3 mg/kg/h for continuous s.c. infusion.
-
-
Post-Treatment Recording : Continue to record urodynamic parameters to assess the effects of Mirabegron.
Urodynamic Parameters Measured
The following are key urodynamic parameters that are typically analyzed:
-
Bladder Capacity : The volume of infused saline at which a micturition contraction is initiated.
-
Micturition Pressure/Peak Pressure : The maximum intravesical pressure reached during a micturition contraction.
-
Basal Pressure : The lowest intravesical pressure recorded during the filling phase.
-
Threshold Pressure : The intravesical pressure immediately before the start of a micturition contraction.
-
Voided Volume : The volume of urine expelled during a single micturition.
-
Residual Volume : The volume of urine remaining in the bladder after micturition.
-
Micturition Interval : The time between two consecutive micturition contractions.
-
Non-Voiding Contractions (NVCs) : Spontaneous bladder contractions during the filling phase that do not result in voiding.
Quantitative Data on the Effects of Mirabegron in Rats
The following tables summarize the quantitative data from studies investigating the effects of Mirabegron on urodynamic parameters in rats.
Table 1: Effect of Intravenous Mirabegron on Intravesical Pressure (IVP) in Anesthetized Rats
| Mirabegron Dose (mg/kg, i.v.) | Change in IVP (cm H₂O) | Statistical Significance (vs. vehicle) |
| 0.003 | Decrease | Not specified |
| 0.01 | Decrease | Not specified |
| 0.03 | Decrease | p < 0.01 |
| 0.1 | Decrease | p < 0.01 |
| 0.3 | Decrease | p < 0.01 |
| 1 | Decrease | p < 0.01 |
| 3 | Decrease | p < 0.01 |
| Data adapted from a study on the in vivo effects of Mirabegron on urinary bladder function in rats. |
Table 2: Effect of Subcutaneous Mirabegron in a Rat Model of Bladder Outlet Obstruction (BOO)
| Group | Peak Pressure (cm H₂O) | Residual Urine Volume (mL) | Non-Voiding Contractions (NVCs) |
| Sham | Lower | Lower | Fewer |
| BOO | Significantly Higher | Significantly Higher | More Frequent |
| BOO + Mirabegron (0.3 mg/kg/h, s.c.) | Significantly Higher than Sham | Significantly Higher than Sham | Significantly Fewer than BOO |
| Qualitative summary adapted from a study on the effect of Mirabegron on bladder blood flow in a rat model of bladder outlet obstruction. |
Table 3: Effect of Intra-arterial Mirabegron on Bladder Compliance in Naïve Rats
| Mirabegron Dose (mg/kg, i.a.) | Effect on Mean Compliance (Cm) |
| 1 x 10⁻⁵ | Stepwise Increase |
| 1 x 10⁻⁴ | Stepwise Increase |
| 1 x 10⁻³ | Stepwise Increase |
| 1 x 10⁻² | Stepwise Increase |
| 1 x 10⁻¹ | Stepwise Increase |
| The study reported a dose-dependent increase in mean compliance with an ED₅₀ of approximately 2.2 x 10⁻⁵ mg/kg. |
Conclusion
The protocols and data presented here provide a comprehensive guide for conducting and interpreting in vivo urodynamic studies with Mirabegron in rats. The detailed methodologies for animal preparation, surgical implantation of bladder catheters, and the cystometry procedure offer a solid foundation for reproducible experiments. The quantitative data clearly demonstrates Mirabegron's dose-dependent effects on key urodynamic parameters, confirming its mechanism of action in relaxing the bladder and increasing its functional capacity. These application notes are intended to be a valuable resource for researchers in the fields of urology, pharmacology, and drug development.
References
Application Notes and Protocols for Studying Mirabegron's Effect on Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron, a selective β3-adrenergic receptor (β3-AR) agonist, has demonstrated significant effects on adipocyte function, primarily through the activation of thermogenesis and lipolysis. These characteristics make it a compound of interest for metabolic research and the development of therapeutics for obesity and related metabolic disorders. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the effects of Mirabegron on adipocytes. The most commonly employed models for these studies are the murine 3T3-L1 preadipocyte cell line and primary human adipocytes.
Key Cell Culture Models
Two primary cell culture models are recommended for studying the effects of Mirabegron on adipocytes:
-
3T3-L1 Cells: A well-established and widely used murine preadipocyte cell line. These cells can be readily differentiated into mature adipocytes, providing a consistent and reproducible model for studying adipogenesis, lipolysis, and gene expression changes in response to drug treatment.
-
Human Primary Adipocytes: Isolated from human adipose tissue, these cells offer a more physiologically relevant model. Adult-derived human adipocyte stem cells (ADHASCs) can be cultured and differentiated to study the direct effects of Mirabegron on human fat cells, providing valuable translational insights.[1]
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin (P/S)
-
Insulin (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
Rosiglitazone (2 mM stock, optional)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preadipocyte Expansion:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% P/S at 37°C in a 10% CO2 incubator.
-
Passage the cells before they reach 70% confluency to maintain their differentiation potential.[2]
-
-
Induction of Differentiation (Day 0):
-
Seed 3T3-L1 preadipocytes in culture plates and grow to 100% confluency.
-
Two days post-confluency, replace the growth medium with Differentiation Medium A.
Differentiation Medium A (MDI):
-
-
Maturation Phase (Day 2 onwards):
-
After 2 days of incubation in Differentiation Medium A, replace it with Differentiation Medium B.
Differentiation Medium B (Insulin Medium):
-
DMEM with 10% FBS and 1% P/S
-
1 µg/mL Insulin
-
-
Maintenance:
-
Replace the medium with fresh Differentiation Medium B every 2 days.
-
Full differentiation, characterized by the accumulation of lipid droplets, is typically achieved by day 8-12.[2]
-
Protocol 2: Mirabegron Treatment of Differentiated Adipocytes
This protocol outlines the treatment of mature 3T3-L1 or primary human adipocytes with Mirabegron to assess its biological effects.
Materials:
-
Differentiated mature adipocytes (from Protocol 1 or primary culture)
-
Mirabegron
-
Dimethyl sulfoxide (B87167) (DMSO, for vehicle control)
-
Culture medium (DMEM with 10% FBS and 1% P/S)
Procedure:
-
Preparation of Mirabegron Stock Solution:
-
Dissolve Mirabegron in DMSO to create a high-concentration stock solution.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 0.03 to 3 µg/mL.
-
-
Treatment:
-
On the day of the experiment, replace the culture medium of the mature adipocytes with fresh medium containing the desired concentration of Mirabegron or a vehicle control (DMSO at the same final concentration as the Mirabegron-treated wells).
-
The treatment duration can vary depending on the endpoint being measured. For gene expression analysis, a 6-hour treatment is often sufficient. For lipolysis assays, a shorter incubation of 1-4 hours may be appropriate.
-
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol details the measurement of changes in gene expression in response to Mirabegron treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., UCP1, PGC1α, CIDEA, TMEM26) and a housekeeping gene (e.g., 36B4, GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Following Mirabegron treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in Mirabegron-treated cells relative to vehicle-treated controls.
-
Protocol 4: Assessment of Lipolysis
This protocol describes the measurement of lipolysis by quantifying the release of glycerol (B35011) or non-esterified fatty acids (NEFAs) into the culture medium.
Materials:
-
Glycerol assay kit or NEFA assay kit
-
Culture medium from Mirabegron-treated and control adipocytes
Procedure:
-
Sample Collection:
-
After the desired treatment period with Mirabegron, collect the culture medium from each well.
-
-
Glycerol/NEFA Measurement:
-
Measure the concentration of glycerol or NEFAs in the collected medium using a commercially available colorimetric assay kit, following the manufacturer's protocol.
-
Normalize the results to the total protein content or cell number in each well.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Mirabegron on adipocytes.
Table 1: Effect of Mirabegron on Gene Expression in 3T3-L1 Adipocytes
| Gene | Mirabegron Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| UCP1 | 3 µg/mL | 6 hours | 5.5-fold increase | |
| PGC1α | 3 µg/mL | 6 hours | Significant increase | |
| TMEM26 | 3 µg/mL | 6 hours | Significant increase |
Table 2: Effect of Mirabegron on Beige Adipocyte Markers in Human Subcutaneous White Adipose Tissue (SC WAT)
| Protein | Treatment | Fold Change vs. Baseline | Reference |
| UCP1 | Mirabegron (10 weeks) | 3-fold increase | |
| TMEM26 | Mirabegron (10 weeks) | 8.7-fold increase | |
| CIDEA | Mirabegron (10 weeks) | 3.4-fold increase |
Table 3: Effect of Mirabegron on Lipolysis
| Analyte | Cell/Tissue Type | Treatment | Outcome | Reference |
| Glycerol | Human SC WAT explants | Mirabegron | Significantly higher release | |
| NEFA | Human plasma | Mirabegron | Higher levels |
Visualizations
Signaling Pathway
References
- 1. Mirabegron treatment reduces myofibroblasts and CXCR2 expression in adipose tissue in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mirabegron for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Mirabegron, a selective β3-adrenergic receptor (β3-AR) agonist, in in vitro settings. It covers frequently asked questions, troubleshooting advice, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mirabegron in vitro?
A1: Mirabegron is a selective agonist of the human β3-adrenergic receptor (β3-AR).[1][2][3] Its binding to β3-AR activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][4] This rise in cAMP triggers a signaling cascade that results in the relaxation of smooth muscle cells, such as those in the bladder's detrusor muscle.
Q2: What is a typical effective concentration range for Mirabegron in cell culture?
A2: The effective concentration of Mirabegron is highly dependent on the cell type and the specific biological question. However, a general range for in vitro studies is from the nanomolar (nM) to the low micromolar (µM) range.
-
EC50 Values: In biochemical assays using cells expressing cloned human β3-AR, Mirabegron has demonstrated potent activity with half-maximal effective concentration (EC50) values in the nanomolar range, approximately 10.0 nM.
-
Functional Assays: Studies on smooth muscle relaxation or gene expression may use concentrations ranging from 1 µM to 10 µM. For example, experiments on 3T3-L1 adipocytes have used concentrations up to 3 µg/ml to induce browning-related gene expression.
-
Off-Target Effects: It's important to note that at higher concentrations (e.g., >10 µM), Mirabegron may exhibit off-target effects, such as antagonism of α1-adrenoceptors.
Q3: How should I prepare and store Mirabegron stock solutions?
A3: Mirabegron has poor aqueous solubility.
-
Solvent: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing concentrated stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: How selective is Mirabegron for the β3-AR?
A4: Mirabegron is highly selective for the β3-AR over β1-AR and β2-AR. Studies have shown it has more than 400-fold greater selectivity for human β3-AR compared to the other two subtypes. However, at very high, non-physiological concentrations, some activity at β1-AR and β2-AR may be observed.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with Mirabegron.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak cellular response | 1. Low β3-AR Expression: The cell line may not express sufficient levels of the β3-adrenergic receptor. | 1. Verify Receptor Expression: Confirm β3-AR mRNA or protein expression using qPCR, Western blot, or immunofluorescence. Select a cell line known to express the receptor if necessary. |
| 2. Suboptimal Concentration: The concentration of Mirabegron may be too low to elicit a response. | 2. Perform Dose-Response: Conduct a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 30 µM) to determine the optimal effective range for your specific cell type and assay. | |
| 3. Insufficient Incubation Time: The treatment duration may be too short for the desired downstream effect to manifest. | 3. Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| 4. Drug Degradation: The Mirabegron stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 4. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by storing stock in single-use aliquots. | |
| High Cell Toxicity / Low Viability | 1. Concentration Too High: Mirabegron may induce cytotoxicity at high concentrations. | 1. Lower Concentration: Reduce the concentration of Mirabegron based on dose-response data. Determine the IC50 (half-maximal inhibitory concentration) if cytotoxicity is the endpoint. |
| 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 2. Check Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (usually <0.5%, ideally ≤0.1%). Run a vehicle-only control to confirm. | |
| 3. Off-Target Effects: At high concentrations, Mirabegron can have off-target effects that may lead to toxicity. | 3. Review Literature: Check for known off-target effects in your cell model. Consider using a more selective agonist if available or working within the selective concentration range. | |
| Inconsistent or Irreproducible Results | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect responsiveness. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. |
| 2. Inconsistent Drug Preparation: Variability in diluting the stock solution can lead to inconsistent final concentrations. | 2. Use Precise Pipetting: Ensure accurate and consistent preparation of Mirabegron dilutions for every experiment. Prepare a master mix for treating replicate wells. | |
| 3. Assay Variability: Inherent variability in the experimental assay. | 3. Include Proper Controls: Always include positive controls (e.g., isoproterenol, a non-selective beta-agonist) and negative/vehicle controls to normalize the data and assess assay performance. |
Experimental Protocols & Data
Effective Concentrations in Various In Vitro Models
The following table summarizes Mirabegron concentrations used in different experimental systems. This should be used as a starting point for designing your own experiments.
| Cell Type / System | Concentration Range | Observed Effect | Reference |
| CHO-K1 cells (expressing human β3-AR) | EC50: 10.0 nM | β3-adrenergic receptor activation | |
| Human Prostate Smooth Muscle | 1 µM - 10 µM | Inhibition of neurogenic contractions (Note: Attributed to α1-adrenoceptor antagonism at higher concentrations) | |
| 3T3-L1 White Preadipocytes | 0.03 - 3 µg/ml | Stimulation of UCP1 gene expression (browning effect) | |
| Mouse Brown Preadipocytes | 0.03 - 3 µg/ml | Stimulation of brown fat-related genes | |
| Human Liver Microsomes | IC50: 4.3 µM | Time-dependent inhibition of CYP2D6 |
Protocol: Cell Viability Dose-Response Assay (MTT/Resazurin)
This protocol provides a general framework for determining the effect of Mirabegron on cell viability.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Mirabegron in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentration). A typical range might be 1 nM to 50 µM.
-
Prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
-
Cell Treatment:
-
Carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the appropriate Mirabegron dilution or vehicle control to each well. Include "medium-only" wells for a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (e.g., Resazurin (B115843) Assay):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the specified volume (e.g., 10-20 µL) of resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the average blank reading from all other values.
-
Normalize the data by expressing the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Mirabegron concentration.
-
Use a non-linear regression analysis to calculate the EC50 (for stimulation) or IC50 (for inhibition) value.
-
Visualizations: Pathways and Workflows
Mirabegron Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by Mirabegron upon binding to the β3-adrenergic receptor.
Caption: Mirabegron activates the β3-AR/cAMP/PKA signaling cascade.
Experimental Workflow for Concentration Optimization
This workflow provides a logical approach to determining the optimal Mirabegron concentration for a new in vitro model.
Caption: A stepwise workflow for optimizing Mirabegron concentration.
Troubleshooting Logic: No Cellular Response
This decision tree helps diagnose experiments where Mirabegron fails to produce an effect.
Caption: A decision tree for troubleshooting a lack of response to Mirabegron.
References
Overcoming poor solubility of Mirabegron in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Mirabegron (B1684304).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Mirabegron?
Mirabegron is known to have poor aqueous solubility. In its crystalline solid state, the aqueous solubility is approximately 0.082 mg/mL.[1][2] This low solubility can present challenges for in vitro experiments and formulation development.
Q2: How does pH affect the solubility of Mirabegron?
Mirabegron's solubility is pH-dependent.[3] It is more soluble in aqueous solutions with a neutral to acidic pH.[4][5] One study indicates that Mirabegron exhibits its maximum solubility at a pH of 1.2.[6] As the pH increases, its solubility tends to decrease.
Q3: What is the Biopharmaceutics Classification System (BCS) class of Mirabegron?
There appears to be conflicting information in scientific literature regarding the BCS classification of Mirabegron. Some sources classify it as a BCS Class III compound, suggesting high solubility and low permeability.[1][4][5][7] Conversely, other studies, particularly those focused on solubility enhancement, categorize it as a BCS Class II drug, indicating low solubility and high permeability.[2][8][9][10] An FDA document notes its low water solubility but does not definitively assign a BCS class.[11] Researchers should consider the experimental conditions and the specific form of Mirabegron being used when interpreting its biopharmaceutical properties.
Q4: What are common strategies to improve the solubility of Mirabegron in aqueous buffers?
Several techniques can be employed to enhance the aqueous solubility of Mirabegron. These include the preparation of solid dispersions with polymers and the formation of co-amorphous systems with small molecule co-formers.
Troubleshooting Guide
Issue: I am unable to dissolve a sufficient concentration of Mirabegron in my aqueous buffer for my experiment.
Possible Solutions:
-
pH Adjustment: Since Mirabegron's solubility is higher at acidic pH, consider adjusting the pH of your buffer to a more acidic value (e.g., pH 1.2 to 6.8) if your experimental design permits.[4][5][6]
-
Use of Co-solvents: While specific data for Mirabegron is limited in the provided search results, the use of co-solvents is a general strategy for poorly soluble drugs. Small amounts of organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may be tested.
-
Preparation of a Solid Dispersion: Dispersing Mirabegron in a hydrophilic carrier can significantly enhance its aqueous solubility. Common carriers include polymers like Poloxamer, PEG-6000, and PVP K-30.[8][12]
-
Formation of a Co-amorphous System: Creating a co-amorphous dispersion of Mirabegron with a suitable co-former, such as a water-soluble carboxylic acid, has been shown to dramatically increase its solubility.[9][10]
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in Mirabegron's solubility using different techniques.
Table 1: Solubility Enhancement of Mirabegron via Solid Dispersions
| Polymer Carrier | Drug-to-Carrier Ratio (w/w) | Resulting Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Poloxamer | 1:3 | 198.48 | ~2.4 |
| PEG-6000 | Not Specified | Significant enhancement | Not Quantified |
| PVP K-30 | Not Specified | Significant enhancement | Not Quantified |
| Data sourced from a study on solid dispersions prepared by fluidized bed processing.[8][12] |
Table 2: Solubility Enhancement of Mirabegron via Co-amorphous Dispersions
| Co-former | Molar Ratio (Mirabegron:Co-former) | Resulting Aqueous Solubility (mg/mL) | Fold Increase in Solubility |
| Fumaric Acid | 1:1 | 5.15 | ~57 |
| L-Pyroglutamic Acid | 1:1 | 11.12 | ~123 |
| Citric Acid | 1:1 | 8.15 | ~90 |
| Data based on an initial crystalline Mirabegron solubility of 0.09 mg/mL.[9] |
Experimental Protocols
1. Preparation of Mirabegron Solid Dispersion by Fluidized Bed Processing
This protocol provides a general guideline for preparing a solid dispersion of Mirabegron.
-
Materials:
-
Mirabegron
-
Hydrophilic carrier (e.g., Poloxamer-188, PEG-6000, PVP K-30)
-
Anhydrous lactose (B1674315) (substrate)
-
-
Procedure:
-
Dissolve Mirabegron and the chosen hydrophilic carrier in methanol at the desired weight ratio (e.g., 1:1, 1:2, 1:3 w/w) with continuous stirring to create a homogenous solution.[8]
-
Load the anhydrous lactose substrate into the chamber of a fluidized bed processor.
-
Spray the Mirabegron-polymer solution onto the fluidized lactose particles.
-
Dry the coated particles under the conditions specified by the fluidized bed processor's manual to remove the methanol.
-
Collect the resulting solid dispersion powder for solubility testing.
-
2. Preparation of Mirabegron Co-amorphous System by Vacuum Evaporation
This protocol outlines the steps to create a co-amorphous formulation of Mirabegron.
-
Materials:
-
Mirabegron
-
Co-former (e.g., Fumaric Acid, L-Pyroglutamic Acid, Citric Acid)
-
Methanol
-
-
Procedure:
-
Dissolve Mirabegron and the selected co-former in methanol in a 1:1 molar ratio.
-
Use a rotary evaporator to remove the methanol under vacuum. The water bath temperature and rotational speed should be optimized to ensure efficient solvent removal and formation of a solid material.
-
Once the solvent is fully evaporated, scrape the resulting solid material from the flask. This is the co-amorphous dispersion of Mirabegron.
-
Confirm the amorphous state of the material using techniques such as Powder X-ray Diffraction (PXRD).
-
Visualizations
Caption: Experimental Workflows for Solubility Enhancement.
Caption: Mirabegron's Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Sustained Release of a Hydrophilic Drug Using the Lauryl Sulfate Salt/Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA3078568A1 - Modified release tablet composition comprising mirabegron - Google Patents [patents.google.com]
- 5. US10478399B2 - Modified release tablet composition comprising mirabegron - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Improved Pharmacokinetic Feasibilities of Mirabegron-1,2-Ethanedisulfonic Acid, Mirabegron-1,5-Naphthalenedisulfonic Acid, and Mirabegron-L-Pyroglutamic Acid as Co-Amorphous Dispersions in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. rjptonline.org [rjptonline.org]
Identifying and minimizing Mirabegron experimental artifacts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Mirabegron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mirabegron?
Mirabegron is a potent and selective agonist of the human beta-3 adrenergic receptor (β3-AR).[1][2] Its therapeutic effect in overactive bladder (OAB) is attributed to the activation of β3-AR in the detrusor smooth muscle of the bladder. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] The elevated cAMP levels cause relaxation of the detrusor muscle during the bladder filling phase, which increases bladder capacity.[4]
Q2: What are the known off-target effects of Mirabegron?
While Mirabegron is selective for the β3-adrenoceptor, it has been reported to interact with other receptors, particularly at higher concentrations.[3] Off-target effects have been observed at α1-adrenoceptors, with binding affinities in the micromolar range. Specifically, it has shown binding to α1A, α1B, and α1D-adrenoceptor subtypes. Some studies also suggest potential weak interactions with β1 and β2-adrenoceptors, which could have implications for cardiovascular function.
Q3: Are there species-specific differences in Mirabegron's pharmacology?
Yes, significant species-specific differences in the pharmacology of Mirabegron have been reported. For instance, preclinical studies in dogs revealed cardiovascular toxicity, including tachycardia and ECG abnormalities, at doses that are well-tolerated in humans. In contrast, studies in rats and monkeys have shown a different pharmacological profile. These differences are crucial to consider when designing and interpreting animal studies, as direct extrapolation of findings to humans may not be appropriate.
Troubleshooting Guides
Cell-Based Assays
Issue 1: Low or no signal in cAMP assays.
-
Possible Cause 1: Low β3-adrenoceptor expression in the cell line.
-
Troubleshooting:
-
Confirm β3-AR expression in your chosen cell line using techniques like qPCR or western blotting.
-
Consider using a cell line known to express high levels of endogenous β3-AR (e.g., certain bladder smooth muscle cells) or a stably transfected cell line (e.g., CHO-K1 or HEK293 cells expressing human β3-AR).
-
Be aware that the density of β3-AR can affect the agonist activity of Mirabegron.
-
-
-
Possible Cause 2: Inefficient cell stimulation or cAMP degradation.
-
Troubleshooting:
-
Optimize the concentration of Mirabegron used for stimulation. Perform a dose-response curve to determine the optimal EC50.
-
Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.
-
Ensure a sufficient incubation time for Mirabegron to stimulate cAMP production (typically 30 minutes to 1 hour).
-
-
-
Possible Cause 3: Assay reagent or detection issues.
-
Troubleshooting:
-
Verify the functionality of your cAMP assay kit by running a standard curve with known concentrations of cAMP.
-
For HTRF assays, ensure proper handling and storage of the donor and acceptor reagents to prevent photobleaching.
-
Check for interference from components of your cell culture medium or lysis buffer with the assay chemistry.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting:
-
Ensure a homogenous cell suspension before seeding to avoid clumps.
-
Use a calibrated multichannel pipette for cell seeding to ensure consistent cell numbers across wells.
-
Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting:
-
To minimize evaporation from the outer wells, which can concentrate reagents and affect cell viability, fill the peripheral wells with sterile water or PBS.
-
Avoid using the outermost wells for experimental samples if edge effects are a persistent issue.
-
-
Animal Models
Issue 1: Unexpected cardiovascular effects in vivo.
-
Possible Cause 1: Off-target activation of β1-adrenoceptors.
-
Troubleshooting:
-
Be aware that at higher doses, Mirabegron can exhibit some β1-AR agonist activity, leading to increased heart rate and blood pressure.
-
Carefully select the dose range for your in vivo studies based on preliminary dose-ranging experiments to find a therapeutic window that minimizes cardiovascular effects.
-
Consider the use of a β1-AR antagonist as a control to confirm if the observed cardiovascular effects are mediated by this receptor.
-
-
-
Possible Cause 2: Species-specific sensitivity.
-
Troubleshooting:
-
Recognize that dogs, in particular, are more sensitive to the cardiovascular effects of Mirabegron than other species.
-
When possible, use animal models with a β-adrenoceptor pharmacology that more closely resembles that of humans.
-
-
Issue 2: High variability in urodynamic measurements.
-
Possible Cause 1: Anesthesia effects on bladder function.
-
Troubleshooting:
-
The choice of anesthetic can significantly impact bladder reflexes and contractility. Urethane is commonly used for acute urodynamic studies in rats as it preserves the micturition reflex.
-
If possible, consider conducting studies in conscious, restrained animals to avoid the confounding effects of anesthesia.
-
-
-
Possible Cause 2: Surgical technique and catheter placement.
-
Troubleshooting:
-
Ensure consistent and careful surgical implantation of bladder catheters to avoid bladder irritation or damage, which can lead to artifacts in cystometric recordings.
-
Verify the correct placement of the catheter within the bladder dome to ensure accurate pressure measurements.
-
-
Quantitative Data Summary
Table 1: Mirabegron Receptor Selectivity Profile
| Receptor | Species | Assay Type | Value | Unit | Reference |
| β3-Adrenoceptor | Human | Functional Assay (cAMP) | 10.0 | nM (EC50) | |
| β3-Adrenoceptor | Human | Functional Assay (cAMP) | 1.15 | nM (EC50) | |
| β1-Adrenoceptor | Human | Functional Assay (cAMP) | 594 | nM (EC50) | |
| β2-Adrenoceptor | Human | Functional Assay (cAMP) | 570 | nM (EC50) | |
| α1A-Adrenoceptor | Human | Binding Assay | 0.4 - 2.8 | µM (Ki) | |
| α1D-Adrenoceptor | Human | Binding Assay | 1.8 - 3.1 | µM (Ki) | |
| α1B-Adrenoceptor | Human | Binding Assay | ≥ 25 | µM (Ki) |
Table 2: Mirabegron Potency in Different Experimental Systems
| System | Species | Parameter | Value | Unit | Reference |
| CHO cells expressing rat β3-AR | Rat | cAMP accumulation | 19 | nmol/L (EC50) | |
| Isolated rat bladder strips | Rat | Relaxation | 290 | nmol/L (EC50) | |
| CHO cells expressing monkey β3-AR | Cynomolgus Monkey | cAMP accumulation | 32 | nmol/L (EC50) | |
| Isolated monkey bladder strips | Cynomolgus Monkey | Relaxation | 43 - 120 | nmol/L (EC50) |
Experimental Protocols
Key Experiment 1: In Vitro cAMP Assay (HTRF)
This protocol is a general guideline for measuring Mirabegron-induced cAMP production in a cell-based HTRF assay.
-
Cell Preparation:
-
Culture cells (e.g., CHO-K1 cells stably expressing human β3-AR) to 70-80% confluency.
-
On the day of the assay, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX) to the desired concentration (e.g., 4,000 cells/well).
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well white plate.
-
Add 5 µL of Mirabegron at various concentrations (prepared in assay buffer) to the wells. Include a vehicle control.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add 5 µL of HTRF cAMP-d2 reagent, followed by 5 µL of HTRF anti-cAMP cryptate reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the data against the log of the Mirabegron concentration to determine the EC50 value.
-
Key Experiment 2: Luciferase Reporter Gene Assay for β3-AR Activation
This protocol outlines the steps for a luciferase reporter assay to measure the activation of the β3-AR signaling pathway.
-
Cell Transfection and Seeding:
-
Co-transfect cells (e.g., HEK293) with a β3-AR expression vector and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE) promoter.
-
Alternatively, use a commercially available reporter cell line.
-
Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing various concentrations of Mirabegron. Include a vehicle control.
-
Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
-
Luciferase Activity Measurement:
-
Wash the cells once with PBS.
-
Add 100 µL of a luciferase lysis buffer to each well and incubate for 15-20 minutes at room temperature to ensure complete cell lysis.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of luciferase assay reagent (containing luciferin) to each well.
-
Immediately measure the luminescence using a luminometer.
-
Key Experiment 3: In Vivo Urodynamic Evaluation in Rats
This protocol provides a general framework for assessing the effect of Mirabegron on bladder function in anesthetized rats.
-
Animal Preparation and Surgery:
-
Anesthetize female Sprague-Dawley rats with urethane.
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a catheter into the dome of the bladder for saline infusion and pressure recording. Secure the catheter with a purse-string suture.
-
-
Cystometry:
-
Allow the animal to stabilize after surgery.
-
Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.04 mL/min).
-
Record the intravesical pressure (IVP) to measure parameters such as bladder capacity, micturition pressure, and the frequency of bladder contractions.
-
-
Drug Administration and Data Analysis:
-
After a baseline recording period, administer Mirabegron (e.g., intravenously or subcutaneously) at the desired doses.
-
Continue to record the cystometric parameters to assess the effects of the compound on bladder function.
-
Analyze the data to determine changes in bladder capacity, voiding frequency, and other relevant urodynamic parameters.
-
Visualizations
Caption: Mirabegron's primary signaling pathway.
Caption: A typical experimental workflow for Mirabegron.
Caption: Troubleshooting common Mirabegron experimental issues.
References
- 1. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirabegron: potential off target effects and uses beyond the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Mirabegron Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of mirabegron (B1684304) in common cell culture media. The following information is designed to help troubleshoot experiments and provide a framework for ensuring the integrity of mirabegron in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: How stable is mirabegron in aqueous solutions?
Mirabegron is known to be susceptible to degradation under certain conditions. Studies have shown that it degrades under hydrolytic conditions, meaning in the presence of water, particularly at acidic and basic pH.[1][2][3] It is also prone to oxidative degradation.[3][4] However, mirabegron has been found to be stable under thermal (heat) and photolytic (light) stress.[3][4]
Q2: What is the expected stability of mirabegron in cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of published, quantitative data specifically detailing the stability of mirabegron in common cell culture media such as DMEM and RPMI-1640 over typical experimental timelines (e.g., 24, 48, 72 hours). However, based on its known degradation profile, several factors in cell culture media could influence its stability:
-
pH: Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). While this is a neutral pH, the inherent hydrolytic susceptibility of mirabegron means that some level of degradation over time is possible.
-
Media Components: Complex media contain various components like amino acids, vitamins, salts, and, often, serum (e.g., Fetal Bovine Serum, FBS). These components can interact with mirabegron and potentially affect its stability. The presence of enzymes in serum could also contribute to its degradation.
-
Incubation Conditions: Standard cell culture incubation is performed at 37°C in a humidified atmosphere with 5% CO2. While mirabegron is relatively stable to heat, the prolonged incubation at physiological temperature in a complex aqueous environment can contribute to its degradation.
Q3: How often should I replace the mirabegron-containing media in my cell culture experiment?
Given the potential for degradation, it is recommended to conduct a stability study under your specific experimental conditions. If this is not feasible, a conservative approach would be to replace the media with freshly prepared mirabegron solution every 24 hours to ensure a consistent concentration of the active compound.
Q4: What are the known degradation products of mirabegron?
Forced degradation studies have identified several degradation products resulting from hydrolysis and oxidation. The primary hydrolytic degradation involves the cleavage of the amide bond.[1] Researchers should be aware that these degradation products may have different pharmacological activities or toxicities compared to the parent compound.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your experiments with mirabegron, consider the following troubleshooting steps related to its stability:
| Issue | Possible Cause Related to Stability | Recommended Action |
| Loss of drug effect over time | Mirabegron may be degrading in the cell culture medium during prolonged incubation. | 1. Perform a time-course experiment to see if the effect diminishes at later time points. 2. Consider replacing the mirabegron-containing medium every 24 hours. 3. Perform a stability study to determine the rate of degradation under your experimental conditions (see protocol below). |
| High variability between replicate experiments | Inconsistent preparation or storage of mirabegron stock solutions, or variable degradation rates between experiments. | 1. Ensure consistent preparation of fresh stock solutions for each experiment. 2. Aliquot and store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Standardize the incubation time and media conditions for all experiments. |
| Unexpected cellular toxicity | A degradation product of mirabegron may be causing toxicity. | 1. Analyze your mirabegron-containing media for the presence of degradation products using analytical methods like HPLC or LC-MS/MS. 2. If degradation is confirmed, reduce the incubation time or replace the media more frequently. |
Experimental Protocols
Protocol: Assessing Mirabegron Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of mirabegron in your specific cell culture medium.
1. Materials:
-
Mirabegron powder
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, cell-free culture plates or tubes
-
Analytical instrumentation (HPLC or LC-MS/MS)
2. Procedure:
-
Prepare Mirabegron Stock Solution: Prepare a concentrated stock solution of mirabegron in a suitable solvent (e.g., DMSO).
-
Prepare Test Samples: Spike the mirabegron stock solution into your cell culture medium (with and without serum) to achieve the final desired concentration for your experiments. Prepare enough volume for all time points.
-
Incubation: Aliquot the mirabegron-containing media into sterile, cell-free culture plates or tubes. Incubate these samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration baseline.
-
Sample Storage: Immediately upon collection, store the samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of mirabegron remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of mirabegron remaining versus time to visualize the degradation profile.
-
Illustrative Stability Data
The following table is a hypothetical representation of results from a stability study. Researchers should generate their own data following the protocol above.
| Time (hours) | Mirabegron Remaining in DMEM + 10% FBS (%) | Mirabegron Remaining in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 4 | 98.5 | 99.1 |
| 8 | 96.2 | 97.8 |
| 12 | 94.0 | 96.5 |
| 24 | 88.7 | 92.3 |
| 48 | 76.5 | 83.1 |
| 72 | 65.1 | 74.5 |
Visualizations
Mirabegron Signaling Pathway
Mirabegron is a selective agonist for the beta-3 adrenergic receptor (β3-AR). Its mechanism of action involves the activation of a signaling cascade that leads to the relaxation of the detrusor (bladder) muscle.
Caption: Mirabegron activates the β3-AR signaling cascade.
Experimental Workflow for Stability Testing
The following diagram outlines the key steps for assessing the stability of mirabegron in cell culture media.
Caption: Workflow for Mirabegron Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijoeete.com [ijoeete.com]
- 6. impactfactor.org [impactfactor.org]
- 7. pnrjournal.com [pnrjournal.com]
Troubleshooting inconsistent results in Mirabegron cAMP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Mirabegron (B1684304) cyclic AMP (cAMP) assays.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues.
FAQs
Q1: What is the mechanism of action of Mirabegron in a cAMP assay?
A1: Mirabegron is a selective agonist for the beta-3 adrenergic receptor (β3-AR), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding to the β3-AR, it activates the Gs alpha subunit of the associated G-protein. This activation stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP into cyclic AMP (cAMP).[4][5][6][7] The resulting increase in intracellular cAMP levels can be measured to determine the activity and potency of Mirabegron.
Q2: Which cell lines are suitable for Mirabegron cAMP assays?
A2: Chinese Hamster Ovary (CHO) cells stably expressing the human beta-3 adrenergic receptor are a commonly used and effective model system.[1][8] These cells provide a robust and reproducible platform for assessing Mirabegron's effect on cAMP production. Other cell lines, such as HEK293 cells, can also be used, provided they are transfected to express the β3-AR.[9]
Q3: What are the expected EC50 values for Mirabegron in a cAMP assay?
A3: The half-maximal effective concentration (EC50) for Mirabegron can vary depending on the cell line and specific assay conditions. However, studies have reported EC50 values for Mirabegron in CHO cells expressing the human β3-AR to be in the range of 10.0 nM to 22.4 nM.[1][10] In CHO cells expressing the rat β3-AR, an EC50 of 19 nmol/L has been observed.[8] For cynomolgus monkey β3-adrenoceptors expressed in CHO cells, the EC50 value is reported as 32 nmol/L.[11]
Troubleshooting Common Issues
Q4: My cAMP signal is very low or absent after Mirabegron stimulation. What are the possible causes and solutions?
A4: Low or no signal can stem from several factors:
-
Low Receptor Expression: The cells may not be expressing a sufficient number of beta-3 adrenergic receptors.
-
Solution: Verify receptor expression using techniques like qPCR or flow cytometry. If expression is low, consider re-transfecting your cells or selecting a higher-expressing clonal cell line.
-
-
Cell Health and Density: Poor cell health or suboptimal cell density can lead to a weak response.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, reducing the measurable signal.
-
Solution: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cAMP degradation.[13]
-
-
Inactive Mirabegron: The Mirabegron stock solution may have degraded.
-
Solution: Prepare a fresh stock of Mirabegron and verify its concentration.
-
-
Assay Reagent Issues: Problems with the cAMP detection reagents can also lead to a lack of signal.
-
Solution: Check the expiration dates of your assay kit components and ensure they have been stored correctly. Perform a standard curve with known cAMP concentrations to validate the reagents.
-
Q5: I'm observing high variability and inconsistent results between replicate wells and experiments. How can I improve reproducibility?
A5: High variability is a common challenge in cell-based assays. Here are some key areas to focus on:
-
Inconsistent Cell Seeding: Uneven cell distribution in the assay plate is a major source of variability.
-
Solution: Ensure a homogenous cell suspension before and during plating. Mix the cells gently but thoroughly between pipetting steps.[12]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents will lead to variable results.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique.[12] For multi-well plates, consider using automated liquid handlers for improved precision.
-
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Inconsistent Incubation Times: Variations in incubation times for cell stimulation or reagent addition can introduce variability.
-
Solution: Use a timer and adhere strictly to the optimized incubation times for all steps of the assay.
-
-
Cell Passage Number: High passage numbers can lead to phenotypic changes in cells, affecting their response.
-
Solution: Use cells with a consistent and low passage number for all experiments.
-
Q6: The dose-response curve for Mirabegron is flat or has a very narrow dynamic range. What could be wrong?
A6: A poor dose-response curve can be due to several factors:
-
Suboptimal Mirabegron Concentrations: The concentration range tested may be too narrow or not centered around the EC50.
-
Solution: Perform a wider range of serial dilutions for Mirabegron, typically spanning several orders of magnitude (e.g., from 1 pM to 10 µM).
-
-
Signal Saturation: The cAMP levels produced may be exceeding the upper limit of detection for your assay.
-
Solution: Reduce the cell number per well or decrease the stimulation time. You can also dilute the cell lysate before performing the cAMP measurement.
-
-
Low Signal-to-Background Ratio: If the maximal response is not significantly higher than the basal signal, the curve will appear flat.
-
Solution: Optimize assay conditions to increase the signal window, such as adjusting cell density and IBMX concentration.
-
-
Partial Agonism: Mirabegron is a partial agonist at the beta-2 adrenergic receptor and may exhibit partial agonism at the beta-3 receptor under certain conditions, which could limit the maximal response.
-
Off-Target Effects: At high concentrations, Mirabegron may exhibit off-target effects, such as antagonism of alpha-1 adrenoceptors, which could interfere with the expected cAMP response.[14]
-
Solution: Ensure you are working within a concentration range where Mirabegron is selective for the β3-AR.
-
Data Presentation
Table 1: Mirabegron Potency in Different Cell Systems
| Cell Line | Receptor Type | EC50 (nM) | Reference |
| CHO | Human β3-AR | 22.4 | [1][3] |
| CHO | Human β3-AR | 10.0 (± 0.56) | [10] |
| CHO | Rat β3-AR | 19.0 | [8] |
| CHO | Cynomolgus Monkey β3-AR | 32.0 | [11] |
Table 2: Key Assay Parameters and Expected Values for a Robust Mirabegron cAMP Assay
| Parameter | Typical Value/Range | Importance |
| Signal-to-Background (S/B) Ratio | > 3 | A higher S/B ratio indicates a larger window to detect a response. |
| Z'-Factor | > 0.5 | A Z'-factor above 0.5 is indicative of an excellent assay with low variability, suitable for high-throughput screening.[15] |
| Cell Seeding Density (384-well plate) | 2,000 - 5,000 cells/well | Optimal density depends on the cell line and should be determined empirically. |
| IBMX Concentration | 100 - 500 µM | Sufficient concentration is needed to inhibit cAMP degradation. |
| Stimulation Time | 15 - 60 minutes | Time should be optimized to achieve a robust signal without causing receptor desensitization. |
Experimental Protocols
Protocol 1: General Mirabegron cAMP Assay using HTRF
This protocol provides a general workflow for measuring Mirabegron-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
-
Cell Preparation:
-
Culture CHO cells stably expressing the human beta-3 adrenergic receptor in appropriate media.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX) at the optimized cell density.[14]
-
-
Compound Preparation:
-
Prepare a serial dilution of Mirabegron in stimulation buffer at 2x the final desired concentrations.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well low-volume white plate.
-
Add 5 µL of the Mirabegron serial dilutions to the respective wells.
-
Include control wells with stimulation buffer only (basal) and a positive control such as Isoproterenol.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log of Mirabegron concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
Caption: Mirabegron Signaling Pathway.
Caption: Experimental Workflow for Mirabegron cAMP Assay.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. youtube.com [youtube.com]
- 7. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
Technical Support Center: In Vitro CYP2D6 Inhibition by Mirabegron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro metabolic inhibition of CYP2D6 by Mirabegron.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CYP2D6 inhibition by Mirabegron in in vitro systems?
A1: In vitro studies have demonstrated that Mirabegron is a time-dependent and metabolism-dependent inhibitor of CYP2D6.[1][2][3][4] It is considered a (quasi-)irreversible inhibitor, meaning that the inhibition is not readily reversed by dilution.[1][2][3][4] This characteristic is observed as a decrease in the IC50 value after pre-incubation with NADPH.[1][2][3]
Q2: What are the typical IC50 values for Mirabegron inhibiting CYP2D6 in vitro?
A2: The IC50 values for Mirabegron's inhibition of CYP2D6 can vary depending on the experimental system and conditions. In human liver microsomes, the IC50 value decreases with pre-incubation time in the presence of NADPH, indicating time-dependent inhibition.[1][2][3] For the recombinant enzyme, a lower IC50 value has been reported.[1]
Q3: Does Mirabegron inhibit other CYP450 enzymes?
A3: In vitro studies have shown that Mirabegron is a selective inhibitor of CYP2D6.[1][2][3] It does not cause clinically significant inhibition of other major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5, as the IC50 values for these enzymes are greater than 100 μM.[1][2][3]
Q4: Is pre-incubation necessary when assessing Mirabegron's inhibition of CYP2D6?
A4: Yes, a pre-incubation step with NADPH is crucial for accurately characterizing the inhibitory potential of Mirabegron on CYP2D6.[1][2][3] This is because Mirabegron is a time-dependent inhibitor, and its inhibitory potency increases after a period of metabolic activation by the enzyme.[1][2][3]
Troubleshooting Guide
Issue 1: High variability in IC50 values for Mirabegron's inhibition of CYP2D6.
-
Possible Cause 1: Inconsistent pre-incubation times.
-
Possible Cause 2: Sub-optimal NADPH concentration.
-
Solution: Verify that the concentration of the NADPH regenerating system is sufficient and not rate-limiting. A standard concentration, such as 1.3 mM NADPH, is often used.
-
-
Possible Cause 3: Variability in the source of human liver microsomes.
-
Solution: Use a pooled batch of human liver microsomes from multiple donors to average out individual metabolic differences. If using single-donor microsomes, be aware of potential genetic polymorphisms in CYP2D6 that could affect activity.
-
Issue 2: No significant inhibition of CYP2D6 by Mirabegron is observed.
-
Possible Cause 1: Omission of the pre-incubation step.
-
Possible Cause 2: Incorrect concentration range of Mirabegron.
-
Possible Cause 3: Inactive enzyme preparation.
-
Solution: Test the activity of the human liver microsomes or recombinant CYP2D6 with a known substrate and a positive control inhibitor (e.g., quinidine (B1679956) for CYP2D6) to confirm the viability of the enzyme system.
-
Data Presentation
Table 1: In Vitro Inhibition of CYP2D6 by Mirabegron
| Experimental System | Pre-incubation Time (min) | IC50 (µM) | Reference |
| Human Liver Microsomes | 0 | 13 | [1][2][3] |
| Human Liver Microsomes | 30 (with NADPH) | 4.3 | [1][2][3] |
| Recombinant CYP2D6 | Not specified | 0.67 | [1] |
Experimental Protocols
Protocol: Determination of Time-Dependent Inhibition of CYP2D6 by Mirabegron in Human Liver Microsomes
This protocol outlines the steps to assess the time-dependent inhibition of CYP2D6 by Mirabegron using pooled human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Mirabegron
-
CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Positive control inhibitor (e.g., Quinidine)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Pre-incubation:
-
Prepare a solution of Mirabegron at various concentrations in potassium phosphate buffer.
-
In a microcentrifuge tube, combine the human liver microsomes (final concentration ~0.2 mg/mL), Mirabegron (at each concentration), and potassium phosphate buffer.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate the mixture for 0 and 30 minutes at 37°C. A "0-minute" pre-incubation involves adding the substrate immediately after the NADPH.
-
-
Incubation with Substrate:
-
After the pre-incubation period, add the CYP2D6 probe substrate (at a concentration close to its Km value).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the CYP2D6 substrate.
-
-
Data Analysis:
-
Calculate the percentage of remaining CYP2D6 activity at each Mirabegron concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Mirabegron concentration to determine the IC50 value using a suitable non-linear regression software.
-
Visualizations
Caption: Workflow for assessing time-dependent CYP2D6 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro inhibition and induction of human cytochrome P450 enzymes by mirabegron, a potent and selective β3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of mirabegron, a potent and selective β3-adrenoceptor agonist, on the pharmacokinetics of CYP2D6 substrates desipramine and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Mirabegron's Off-Target Effects on α1-Adrenoceptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Mirabegron, a β3-adrenoceptor agonist, and encountering its off-target activities at α1-adrenoceptors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Mirabegron on α1-adrenoceptors?
A1: Mirabegron has been shown to act as a competitive antagonist at α1A- and α1D-adrenoceptors.[1][2][3] Its affinity for these receptors is lower than for its primary target, the β3-adrenoceptor, but it can be significant at concentrations used in in vitro experiments.[1][2] The affinity for the α1B-adrenoceptor subtype is considerably lower.
Q2: At what concentrations are the α1-adrenoceptor off-target effects of Mirabegron typically observed?
A2: The antagonistic effects of Mirabegron on α1-adrenoceptors are generally observed at micromolar concentrations (≥ 1 µM). For instance, in human prostate tissues, concentrations of 5 µM or more were required to see significant antagonism. It is important to note that these concentrations are higher than the typical therapeutic plasma levels of Mirabegron.
Q3: How can I differentiate between Mirabegron's on-target β3-adrenoceptor effects and its off-target α1-adrenoceptor effects in my experiments?
A3: The most effective way to distinguish between these effects is to use selective antagonists.
-
To block β3-adrenoceptor effects, a selective β3-antagonist such as L-748,337 can be used.
-
To block α1-adrenoceptor effects, a selective α1-antagonist like prazosin (B1663645) can be used. By observing the response to Mirabegron in the presence and absence of these antagonists, you can attribute the effects to the specific receptor.
Q4: Could Mirabegron exhibit agonist activity at α1-adrenoceptors under certain conditions?
A4: Current evidence strongly indicates that Mirabegron acts as an antagonist, not an agonist, at α1-adrenoceptors. Studies have consistently shown that Mirabegron inhibits the contractile responses induced by α1-agonists like phenylephrine (B352888) and noradrenaline. If you observe an apparent agonistic effect, it is crucial to troubleshoot your experimental setup (see Troubleshooting Guide below).
Quantitative Data Summary
The following tables summarize the binding affinities and functional antagonism of Mirabegron at β- and α1-adrenoceptors.
Table 1: Mirabegron Binding Affinities (pKi) at Human Adrenoceptor Subtypes
| Receptor Subtype | Mirabegron pKi | Reference |
| β3 | 8.6 | |
| β1 | 6.4 | |
| β2 | 6.0 | |
| α1A | 6.36 | |
| α1B | 5.74 | |
| α1D | 4.59 |
Table 2: Mirabegron Functional Antagonism (pA2) at α1-Adrenoceptor Subtypes
| Tissue/Receptor | α1-Adrenoceptor Subtype | Mirabegron pA2 | Reference |
| Rat Urethra | α1A | ~5.6 | |
| Rat Vas Deferens | α1A | ~5.6 | |
| Rat Prostate | α1A | ~5.6 | |
| Rat Aorta | α1D | ~5.4 |
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effect of Mirabegron on α1-Adrenoceptor-Mediated Responses
| Possible Cause | Troubleshooting Steps |
| Experimental Artifact | Ensure proper baseline stability in your assay. In tissue bath experiments, ensure the tissue is fully equilibrated before adding compounds. |
| Indirect Sympathomimetic Effect | Mirabegron has a phenylethanolamine structure, which could potentially cause the release of endogenous norepinephrine (B1679862) from nerve terminals, leading to α1-adrenoceptor activation. To test for this, pre-treat the tissue with a neuronal uptake inhibitor like desipramine. If the agonist-like effect is abolished, it suggests an indirect mechanism. |
| Presence of other receptor systems | The observed effect might be mediated by another receptor that Mirabegron is acting on. Use a selective α1-antagonist (e.g., prazosin) to see if the response is blocked. |
Issue 2: High Background or Low Signal-to-Noise Ratio in Functional Assays
| Assay Type | Possible Cause | Troubleshooting Steps |
| Calcium Mobilization Assay | Cell Health Issues: Poor cell viability can lead to inconsistent responses. | - Confirm cell viability using Trypan Blue exclusion before starting. - Ensure proper cell culture and handling techniques. |
| Dye Loading Problems: Uneven or insufficient dye loading. | - Optimize dye concentration and incubation time. - Ensure a consistent cell density in each well. | |
| Autofluorescence: High intrinsic fluorescence of cells or compounds. | - Measure the fluorescence of cells and compounds alone to determine their contribution to the signal. | |
| IP-1 Accumulation Assay | Suboptimal Stimulation Time: Insufficient time for IP-1 to accumulate. | - Perform a time-course experiment to determine the optimal stimulation period. |
| Low Receptor Expression: Not enough Gq-coupled α1-adrenoceptors. | - Verify receptor expression levels. - Consider using a cell line with higher or induced expression. | |
| LiCl Toxicity: Lithium chloride, used to inhibit IP-1 degradation, can be toxic to some cells at high concentrations or with prolonged exposure. | - Optimize the LiCl concentration and incubation time. | |
| Radioligand Binding Assay | High Non-specific Binding (NSB): The radioligand is binding to non-receptor components. | - Reduce the concentration of the radioligand. - Decrease the amount of membrane protein used in the assay. - Optimize the washing steps with ice-cold buffer. - Consider pre-coating filters with a blocking agent like polyethyleneimine (PEI). |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is adapted from studies characterizing ligand binding to cloned human α1-adrenoceptors expressed in cell lines like HEK-293.
Materials:
-
Membrane preparations from cells expressing the human α1-adrenoceptor subtype of interest.
-
Radioligand (e.g., [3H]-prazosin).
-
Unlabeled Mirabegron.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [3H]-prazosin (at a concentration near its Kd), and varying concentrations of unlabeled Mirabegron.
-
For determining non-specific binding, a separate set of wells should contain a saturating concentration of a known α1-antagonist (e.g., phentolamine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki of Mirabegron.
Functional Assay: Isolated Tissue Contractility
This protocol is for assessing the antagonistic effect of Mirabegron on α1-agonist-induced tissue contraction (e.g., in rat aorta or prostate strips).
Materials:
-
Isolated tissue strips (e.g., rat thoracic aorta, prostate).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline).
-
Mirabegron.
Procedure:
-
Mount the tissue strips in the organ baths under optimal resting tension and allow them to equilibrate for at least 60 minutes.
-
Obtain a cumulative concentration-response curve for the α1-agonist (e.g., phenylephrine).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of Mirabegron for a predetermined time (e.g., 30 minutes).
-
In the presence of Mirabegron, obtain a second cumulative concentration-response curve for the α1-agonist.
-
Repeat steps 3-5 with increasing concentrations of Mirabegron.
-
Analyze the rightward shift in the agonist concentration-response curves to determine the pA2 value of Mirabegron using a Schild plot analysis. A slope not significantly different from unity suggests competitive antagonism.
Visualizations
Caption: Signaling pathways for Mirabegron's on-target β3-AR agonism and off-target α1-AR antagonism.
Caption: Troubleshooting workflow for unexpected results in Mirabegron functional assays.
Caption: Decision tree for selecting the appropriate experimental assay.
References
- 1. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirabegron: potential off target effects and uses beyond the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational relevance of preclinical Mirabegron studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the translational relevance of their preclinical Mirabegron studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mirabegron?
Mirabegron is a selective agonist for the human beta-3 adrenergic receptor (β3-AR).[1] Its primary mechanism involves the activation of β3-AR in the detrusor (bladder) smooth muscle. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn causes smooth muscle relaxation, particularly during the bladder's storage phase.[1][2] This relaxation increases bladder capacity and reduces symptoms of overactive bladder (OAB).[1]
Q2: What is the signaling pathway activated by Mirabegron?
Activation of β3-AR by Mirabegron initiates a signaling cascade that results in the relaxation of the detrusor muscle. The key steps in this pathway are:
-
Mirabegron binds to and activates the β3-adrenoceptor on detrusor smooth muscle cells.[1]
-
This activation stimulates adenylyl cyclase, leading to the increased production of cyclic AMP (cAMP).
-
Elevated cAMP levels lead to the relaxation of the bladder smooth muscle.
-
Studies also suggest the involvement of nitric oxide (NO) release and the opening of potassium channels as part of the relaxation mechanism.
Q3: What are the known off-target effects of Mirabegron in preclinical models?
While Mirabegron is selective for β3-AR, some off-target effects have been observed, particularly at higher doses. In preclinical studies, and noted in clinical trials, cardiovascular effects such as increased heart rate and blood pressure can occur. This is thought to be due to weak activation of β1-adrenoceptors at concentrations exceeding the therapeutic range. Researchers should carefully monitor cardiovascular parameters in their animal models.
Q4: Are there species-specific differences in Mirabegron's pharmacokinetics?
Yes, significant pharmacokinetic differences exist between species, which can impact the translation of preclinical findings. For instance, the bioavailability and metabolism of Mirabegron can vary. Mirabegron is metabolized in the liver by multiple pathways, including involvement from CYP3A4 and CYP2D6 enzymes. The expression and activity of these enzymes can differ between humans and common preclinical species like rats and dogs. It is crucial to characterize the pharmacokinetic profile of Mirabegron in the chosen animal model to ensure clinically relevant exposure levels are achieved.
Q5: How should I determine the appropriate dose of Mirabegron for my animal model?
Dose selection should be based on achieving a plasma concentration in the animal model that is comparable to the therapeutic concentrations observed in humans. The recommended starting dose for Mirabegron in adult humans is 25 mg once daily, which can be increased to 50 mg. To translate this to an animal dose, allometric scaling based on body surface area can be a starting point. However, due to pharmacokinetic differences, it is essential to perform pilot pharmacokinetic studies in your specific animal model to determine the dose that achieves the desired exposure.
Troubleshooting Guides
Problem 1: Lack of Efficacy in a Preclinical Bladder Function Model
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure | * Verify Dose and Administration: Double-check dose calculations and ensure proper administration (e.g., gavage technique). * Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure plasma concentrations of Mirabegron in your animal model. Compare the achieved exposure to the known therapeutic range in humans. Adjust the dose if necessary. |
| Species Differences in Receptor Pharmacology | * Receptor Binding Affinity: If possible, perform in vitro receptor binding assays using bladder tissue from your specific animal model to confirm Mirabegron's affinity for the β3-AR. * Alternative Models: Consider using a different animal model that has been shown to have a β3-AR pharmacology more similar to humans. |
| Experimental Model Limitations | * Model Validity: Ensure the chosen animal model of bladder dysfunction is appropriate and has been validated to respond to β3-AR agonists. * Disease Severity: The severity of the induced bladder dysfunction might be too profound for Mirabegron to elicit a significant effect. Consider titrating the severity of the disease model. |
| Off-Target Effects | * Cardiovascular Monitoring: High doses of Mirabegron can cause cardiovascular side effects that may mask its efficacy on the bladder. Monitor heart rate and blood pressure. If significant changes are observed, consider reducing the dose. |
Problem 2: High Variability in Experimental Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | * Standardize Procedures: Ensure all personnel are using the exact same, standardized procedure for drug administration. For oral gavage, ensure consistent volume and placement. * Formulation Issues: Check the stability and homogeneity of your Mirabegron formulation. |
| Biological Variability | * Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variability. * Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions before the study begins to reduce stress-induced variability. |
| Measurement Technique | * Standardize Measurements: For cystometry or other functional bladder assessments, ensure that the procedures are highly standardized and performed by trained individuals. * Blinding: Whenever possible, the individual performing the measurements and analyzing the data should be blinded to the treatment groups. |
Data Presentation
Table 1: Preclinical Efficacy of Mirabegron in Animal Models
| Animal Model | Key Findings | Reference |
| Rat | Increased bladder capacity and volume voided per micturition. Reduced non-voiding contractions in models of detrusor overactivity. | |
| Monkey | Increased bladder capacity in water-loaded animals. | |
| Dog | Reduced intravesical pressure. |
Table 2: Human Clinical Trial Efficacy Data (12-week studies)
| Parameter | Mirabegron 50 mg (Change from Baseline) | Placebo (Change from Baseline) |
| Mean number of incontinence episodes/24h | -1.57 | -1.13 |
| Mean number of micturitions/24h | -1.93 | -1.05 |
Data pooled from three large, randomized, placebo-controlled Phase III studies.
Table 3: Pharmacokinetic Parameters of Mirabegron
| Species | Bioavailability | Tmax | Key Metabolizing Enzymes |
| Human | 29% (25 mg) to 45% (150 mg) | ~3.5 hours | CYP3A4, CYP2D6, Butyrylcholinesterase, UGT |
| Rat | - | - | - |
| Dog | - | - | Toxicity (tachycardia, erythema) observed |
(Note: Detailed preclinical pharmacokinetic data is often proprietary. Researchers should determine these parameters in their specific models.)
Experimental Protocols
Protocol 1: In Vivo Cystometry in a Rat Model of Detrusor Overactivity
-
Animal Model: Induce detrusor overactivity in female Sprague-Dawley rats via a validated method (e.g., partial bladder outlet obstruction).
-
Surgical Preparation: Anesthetize the rat and implant a catheter into the bladder dome for infusion and pressure measurement. Exteriorize the catheter and allow the animal to recover.
-
Mirabegron Administration: Administer Mirabegron or vehicle orally at the predetermined dose and time point before cystometry.
-
Cystometry Procedure: Place the conscious, unrestrained rat in a metabolic cage. Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Data Acquisition: Infuse saline into the bladder at a constant rate (e.g., 10 mL/h). Record intravesical pressure continuously. Key parameters to measure include:
-
Bladder capacity (volume at which micturition occurs)
-
Micturition pressure
-
Frequency and amplitude of non-voiding contractions
-
-
Data Analysis: Compare the cystometric parameters between the Mirabegron-treated and vehicle-treated groups. A significant increase in bladder capacity and a decrease in non-voiding contractions would indicate efficacy.
Mandatory Visualization
Caption: Mirabegron's primary signaling pathway in detrusor muscle cells.
Caption: A logical workflow for improving translational relevance.
Caption: A decision tree for troubleshooting lack of efficacy.
References
Validation & Comparative
A Comparative Analysis of Mirabegron and Solifenacin on Bladder Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Mirabegron and Solifenacin on bladder contractility, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms and urodynamic outcomes associated with these two prominent treatments for overactive bladder (OAB).
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urgency incontinence, usually with increased daytime frequency and nocturia. The pharmacological management of OAB primarily targets the detrusor muscle of the bladder wall. Mirabegron, a β3-adrenergic receptor agonist, and Solifenacin, a muscarinic M3 receptor antagonist, represent two distinct therapeutic classes that modulate bladder contractility through different signaling pathways. Mirabegron induces detrusor relaxation, thereby increasing bladder capacity, while Solifenacin inhibits acetylcholine-mediated bladder contractions.[1][2][3][4][5]
Mechanism of Action and Signaling Pathways
Mirabegron is a potent and selective agonist of the β3-adrenergic receptor, which is the predominant β-adrenoceptor subtype in the human detrusor muscle. Activation of the β3-adrenoceptor initiates a signaling cascade that leads to the relaxation of the bladder smooth muscle during the urine storage phase. This process involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and increased bladder capacity.
Solifenacin acts as a competitive antagonist of muscarinic M3 receptors, which are primarily responsible for mediating bladder contraction. By blocking the binding of acetylcholine (B1216132) to M3 receptors on detrusor smooth muscle cells, Solifenacin prevents the initiation of the contractile signaling cascade. This antagonism inhibits the Gq/11 protein-coupled pathway, leading to a decrease in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, there is a reduction in the release of intracellular calcium from the sarcoplasmic reticulum and an inhibition of calcium influx, resulting in the suppression of detrusor muscle contraction.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of Solifenacin combined with Mirabegron in treating overactive bladder in female patients following bladder instillation for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 4. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Mirabegron and Vibegron on β3-adrenoceptor activation.
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent β3-adrenoceptor agonists, Mirabegron and Vibegron, primarily used in the treatment of overactive bladder (OAB). The focus is an objective evaluation of their performance in activating the β3-adrenoceptor, supported by experimental data on potency, efficacy, and selectivity.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro pharmacological parameters of Vibegron and Mirabegron at human β-adrenoceptor subtypes. The data is derived from functional cellular assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation in engineered cell lines.
Table 1: Potency (EC50) and Efficacy (Emax) at the Human β3-Adrenoceptor
| Compound | Cell Line | Mean EC50 (nM) | Emax (% of Isoproterenol (B85558) Response) |
| Vibegron | HEK293 | 2.13[1][2][3] | 99.2%[1][2][3] |
| Mirabegron | HEK293 | 10.0[1][2][3] | 80.4%[1][2][3] |
EC50 (Half-maximal effective concentration) is a measure of drug potency; a lower value indicates higher potency. Emax (Maximum effect) indicates the drug's efficacy relative to the full agonist isoproterenol.
Table 2: Adrenergic Receptor Selectivity Profile
| Compound | β1-Adrenoceptor Activity (% Activation) | β2-Adrenoceptor Activity (% Activation) | β3-Adrenoceptor Selectivity vs. β1/β2 |
| Vibegron | 0%[1][3] | 2%[1][3] | >7937-fold vs. β1 and β2[4][5][6] |
| Mirabegron | 3%[1][3] | 15%[1][3] | 517-fold vs. β1; 496-fold vs. β2[4][5][6] |
Activity is shown as the percentage of response compared to a control agonist at a concentration of 10 µM. Selectivity is calculated from EC50 values.
Based on these data, Vibegron demonstrates higher potency and greater efficacy at the β3-adrenoceptor compared to Mirabegron.[1] Vibegron acts as a near-full agonist, while Mirabegron behaves as a partial agonist.[1][4] Furthermore, Vibegron exhibits a significantly higher selectivity profile, with negligible activity at β1 and β2-adrenoceptors, suggesting a lower potential for off-target effects.[1][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular mechanism of β3-adrenoceptor activation and a typical workflow for the in vitro comparison of agonists.
Caption: β3-Adrenoceptor signaling cascade upon agonist binding.
Caption: Typical workflow for comparing β3-adrenoceptor agonists.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from functional cellular assays designed to measure the downstream effects of β3-adrenoceptor activation.
Functional Cellular Assay: cAMP Accumulation
This assay is the gold standard for determining the potency and efficacy of Gs-coupled GPCR agonists like Mirabegron and Vibegron.
-
Objective: To quantify the concentration-dependent production of intracellular cyclic adenosine monophosphate (cAMP) following receptor activation.
-
Cell Lines: Chinese hamster ovary (CHO) or human embryonic kidney (HEK) 293 cells are commonly used.[1][2][3] These cells are stably transfected to express a single subtype of human β-adrenoceptor (β1, β2, or β3).[1][2][3]
-
Methodology:
-
Cell Plating: Transfected cells are seeded into multi-well plates (e.g., 384-well) and cultured until they reach the appropriate confluence.[7]
-
Compound Incubation: Cells are incubated with increasing concentrations of Vibegron, Mirabegron, or a reference agonist (like isoproterenol for β1 and β3, or procaterol (B1663013) for β2).[1][3] This incubation is typically performed for a set period (e.g., 30 minutes) at room temperature or 37°C.[7][8] A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of newly synthesized cAMP.[8]
-
Quantification of cAMP: The intracellular cAMP levels are quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses a competitive immunoassay involving a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[1][3] The resulting fluorescence signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The responses are normalized to the maximum response produced by the control agonist (e.g., isoproterenol).[1] Concentration-response curves are generated using nonlinear least-squares regression analysis to determine the EC50 and Emax values for each compound.[1][2][3]
-
Radioligand Binding Assay
While the focus of this guide is functional activation, radioligand binding assays are crucial for determining a drug's affinity for a receptor.
-
Objective: To measure the binding affinity (Ki) of a test compound to the β3-adrenoceptor and the density of receptors (Bmax) in a given tissue or cell preparation.[9][10]
-
Principle: This is a competitive assay where the unlabeled test compound (Mirabegron or Vibegron) competes with a known radiolabeled ligand (e.g., [3H]CGP 12177) for binding to the receptor.[11]
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β3-adrenoceptor via homogenization and differential centrifugation.[9][12]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug until binding equilibrium is reached.[10][12]
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[10][12]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are used to calculate the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding), from which the inhibitory constant (Ki) is derived.[12]
-
References
- 1. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density | PLOS One [journals.plos.org]
- 6. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors [ouci.dntb.gov.ua]
- 7. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Preclinical Showdown: Mirabegron vs. Solabegron for Overactive Bladder
A Comparative Analysis of Two Prominent β3-Adrenergic Receptor Agonists in Preclinical Models, Offering a Data-Driven Perspective for Researchers and Drug Development Professionals.
In the landscape of pharmacotherapy for overactive bladder (OAB), selective β3-adrenergic receptor (β3-AR) agonists have emerged as a pivotal class of therapeutics, offering an alternative to antimuscarinic agents. Mirabegron, the first-in-class approved β3-AR agonist, and Solabegron, another extensively studied molecule in this class, have both demonstrated efficacy in preclinical models of bladder dysfunction. This guide provides a detailed head-to-head comparison of their preclinical profiles, focusing on receptor selectivity, in vitro functional potency, and in vivo efficacy in animal models. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays.
In Vitro Profile: Receptor Selectivity and Functional Potency
The cornerstone of the therapeutic rationale for these agents lies in their selective activation of the β3-AR, which is the predominant β-adrenoceptor subtype in the detrusor muscle, mediating its relaxation and thereby increasing bladder capacity. A direct comparison of the in vitro pharmacology of Mirabegron and Solabegron reveals nuances in their selectivity and potency.
A key study directly compared the agonist activity of several β3-AR agonists, including Mirabegron and Solabegron, in Chinese hamster ovary (CHO)-K1 cells expressing human β-AR subtypes. The results from this functional assay, which measured cyclic AMP (cAMP) accumulation, provide a quantitative basis for comparing their selectivity profiles.
| Parameter | Mirabegron | Solabegron | Reference |
| β3-AR Agonist Potency (EC50, nM) | 594 | 588 | [1] |
| β1-AR Agonist Potency (EC50, nM) | 594 | 588 | [1] |
| β2-AR Agonist Potency (EC50, nM) | 570 | >10,000 | [1] |
| β3 vs. β1 Selectivity Ratio (β1 EC50 / β3 EC50) | 1 | 1 | Calculated from[1] |
| β3 vs. β2 Selectivity Ratio (β2 EC50 / β3 EC50) | 0.96 | >17 | Calculated from[1] |
| Table 1: In Vitro Selectivity of Mirabegron and Solabegron at Human β-Adrenergic Receptors. |
The data indicate that while both compounds exhibit potent agonism at the β3-AR, their selectivity against β1-AR and β2-AR differs. Notably, Solabegron demonstrates a more favorable selectivity profile against the β2-AR subtype in this assay.
Further preclinical studies have characterized the functional effects of these compounds in isolated bladder tissues. Mirabegron has been shown to induce relaxation of rat bladder strips in a concentration-dependent manner. Similarly, Solabegron has been demonstrated to evoke relaxation in dog isolated bladder strips.
| Compound | Animal Model | Potency (EC50) | Efficacy (% Relaxation) | Reference |
| Mirabegron | Rat | 290 nM | 92.4% | |
| Solabegron | Dog | Not Reported | Not Reported | |
| Table 2: In Vitro Bladder Tissue Relaxation. |
It is important to note that the data in Table 2 are from different studies using different species, which precludes a direct comparison of potency and efficacy.
In Vivo Efficacy: Preclinical Models of Bladder Function
Cystometry in animal models is a crucial preclinical tool for evaluating the in vivo effects of compounds on bladder function. Both Mirabegron and Solabegron have been assessed in such models, demonstrating their ability to improve bladder storage function.
Mirabegron, in a rat model of detrusor overactivity, has been shown to improve bladder storage function. In anesthetized rats, it decreased resting intravesical pressure.
Solabegron was shown to increase the volume required to evoke micturition in anesthetized dogs with acetic acid-induced bladder irritation, without impairing the ability of the bladder to void.
| Compound | Animal Model | Key Findings | Reference |
| Mirabegron | Rat (Detrusor Overactivity Model) | Improved storage function | |
| Mirabegron | Anesthetized Rat | Decreased resting intravesical pressure | |
| Solabegron | Anesthetized Dog (Acetic Acid-Induced Irritation) | Increased volume threshold for micturition | |
| Table 3: In Vivo Efficacy in Preclinical Cystometry Models. |
As with the in vitro tissue data, the use of different animal models and experimental conditions in these in vivo studies makes a direct head-to-head comparison of potency and efficacy challenging. However, the collective evidence supports the proof-of-concept for both molecules in enhancing bladder storage function.
Signaling Pathways and Experimental Workflows
The mechanism of action of β3-AR agonists involves the activation of a Gs-protein coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle.
The preclinical evaluation of these compounds typically follows a standardized workflow, beginning with in vitro characterization and progressing to in vivo models.
Experimental Protocols
In Vitro β-Adrenergic Receptor Activation Assay (cAMP Accumulation)
This assay quantifies the agonist activity of a test compound by measuring the intracellular accumulation of cyclic AMP (cAMP) in a cell line engineered to express a specific receptor subtype.
1. Cell Culture:
-
Chinese hamster ovary (CHO)-K1 cells are stably transfected to express human β1, β2, or β3-adrenergic receptors.
-
Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
-
Test compounds (Mirabegron or Solabegron) are added at various concentrations, along with a positive control (e.g., isoproterenol, a non-selective β-agonist).
-
Following an incubation period, the cells are lysed.
3. cAMP Quantification:
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
The signal is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
-
Concentration-response curves are generated by plotting the cAMP signal against the logarithm of the agonist concentration.
-
The EC50 (half-maximal effective concentration) values are calculated using non-linear regression analysis to determine the potency of the compounds.
-
Selectivity is determined by comparing the EC50 values across the different receptor subtypes.
Isolated Bladder Strip Relaxation Assay
This ex vivo assay assesses the ability of a compound to induce relaxation of pre-contracted urinary bladder smooth muscle strips.
1. Tissue Preparation:
-
Urinary bladders are excised from euthanized animals (e.g., rats or dogs) and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The bladder body is dissected, and longitudinal strips of the detrusor muscle are prepared.
2. Organ Bath Setup:
-
Each bladder strip is mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2/5% CO2.
-
The strips are connected to isometric force transducers to record changes in muscle tension.
-
An optimal resting tension is applied, and the tissues are allowed to equilibrate.
3. Experimental Procedure:
-
The bladder strips are contracted with a contractile agent, such as carbachol (B1668302) (a muscarinic agonist) or potassium chloride (KCl), to induce a stable tonic contraction.
-
Once a stable contraction plateau is reached, the test compound (Mirabegron or Solabegron) is cumulatively added to the organ bath in increasing concentrations.
-
The relaxant effect of the compound is recorded as a percentage of the initial contraction.
4. Data Analysis:
-
Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the compound concentration.
-
The EC50 values are calculated to determine the potency of the compounds in inducing bladder muscle relaxation.
In Vivo Cystometry in a Rat Model
Cystometry is the gold-standard method for evaluating bladder function in vivo, measuring pressure-volume relationships during bladder filling and voiding.
1. Animal Preparation and Surgical Procedure:
-
Female Sprague-Dawley rats are anesthetized.
-
A catheter is implanted into the bladder dome and secured with a purse-string suture. The catheter is tunneled subcutaneously to the back of the neck and externalized.
-
For intravenous drug administration, a catheter can be implanted in the jugular vein.
-
The animals are allowed to recover from surgery.
2. Cystometry Recording:
-
On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage.
-
The bladder catheter is connected to a pressure transducer and a syringe pump via a three-way stopcock.
-
Saline is infused into the bladder at a constant rate to elicit voiding contractions.
-
Intravesical pressure is continuously recorded.
3. Drug Administration and Data Collection:
-
After a baseline period of stable micturition cycles, the test compound (Mirabegron or Solabegron) or vehicle is administered (e.g., intravenously or orally).
-
Cystometric parameters are recorded for a defined period post-dosing. Key parameters include:
-
Micturition pressure (the peak pressure during voiding)
-
Basal pressure (the lowest pressure between voids)
-
Bladder capacity (the volume of infused saline at the onset of micturition)
-
Voided volume
-
Intercontraction interval (the time between voiding contractions)
-
4. Data Analysis:
-
The effects of the test compound on the various cystometric parameters are compared to the baseline and vehicle control groups.
-
Statistical analysis is performed to determine the significance of any observed changes in bladder function.
Conclusion
References
Validating the Selectivity of Mirabegron for β3 vs β1/β2 Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mirabegron's selectivity for the β3-adrenoceptor over β1 and β2 subtypes, supported by experimental data. We will delve into the methodologies of key experiments and present a comparative analysis with other β3-adrenergic agonists.
Mirabegron is a potent and selective β3-adrenoceptor agonist developed for the treatment of overactive bladder (OAB). Its therapeutic efficacy relies on its ability to relax the detrusor muscle of the bladder via β3-adrenoceptor activation, thereby increasing bladder capacity. However, off-target activation of β1 and β2-adrenoceptors, which are predominantly found in the heart and lungs respectively, can lead to undesirable side effects such as increased heart rate and tremors. Therefore, validating the selectivity of Mirabegron is crucial.
Comparative Selectivity Profile of β3-Adrenoceptor Agonists
The selectivity of Mirabegron and other β3-adrenoceptor agonists is typically determined through two primary types of in vitro assays: radioligand binding assays and functional cellular assays. Binding assays determine the affinity of the compound for the receptor (Ki value), while functional assays measure the compound's ability to elicit a cellular response upon receptor binding (EC50 or IC50 value).
The following tables summarize the quantitative data from various studies, comparing the selectivity of Mirabegron with other β3-agonists.
Table 1: Functional Activity (EC50, nM) and Selectivity of various β3-Adrenoceptor Agonists
| Compound | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3-AR EC50 (nM) | β3 vs β1 Selectivity (fold) | β3 vs β2 Selectivity (fold) |
| Mirabegron | 594 | 570 | 1.15 | 517 | 496 |
| Vibegron | >10,000 | >10,000 | 1.26 | >7937 | >7937 |
| Solabegron | 588 | >10,000 | 27.6 | 21.3 | >362 |
| Ritobegron | >10,000 | 2273 | 80.8 | >124 | 28.1 |
Data compiled from studies using Chinese hamster ovary (CHO)-K1 cells expressing human β-AR subtypes. Selectivity is calculated as the ratio of EC50 values (β1 or β2 / β3). A higher fold value indicates greater selectivity for the β3-adrenoceptor.[1][2][3][4]
Table 2: Binding Affinity (Ki, nM) of Mirabegron for β-Adrenoceptors
| Adrenoceptor Subtype | Mirabegron Ki (nM) |
| β1 | 383 |
| β2 | 977 |
| β3 | 2.5 |
Data from radioligand binding assays in cells transfected with human β-adrenoceptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the selectivity of Mirabegron.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound (e.g., Mirabegron) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the binding affinity (Ki) of Mirabegron for β1, β2, and β3-adrenoceptors.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing human β1, β2, or β3-adrenoceptors.
-
Radioligand: [¹²⁵I]-Iodocyanopindolol (a non-selective β-adrenoceptor antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).
-
Test compound: Mirabegron, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of either assay buffer (for total binding), a high concentration of non-selective antagonist (for non-specific binding), or varying concentrations of the test compound (for competition).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Cellular Assay: cAMP Accumulation (HTRF)
This assay measures the functional response of cells to a β-adrenoceptor agonist by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger produced upon Gs protein-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.
Objective: To determine the potency (EC50) of Mirabegron in activating β1, β2, and β3-adrenoceptors.
Materials:
-
CHO-K1 cells stably expressing human β1, β2, or β3-adrenoceptors.
-
Test compound: Mirabegron, serially diluted.
-
Positive control: Isoproterenol (a non-selective β-agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 384-well white microplate and incubate overnight.
-
Compound Addition: Remove the culture medium and add the serially diluted test compound or control in a stimulation buffer containing a PDE inhibitor.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in a lysis buffer to each well.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the competitive binding between cellular cAMP and cAMP-d2 to the anti-cAMP cryptate antibody.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Mirabegron's Interaction with G-Protein Coupled Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mirabegron, a potent β3-adrenergic receptor (AR) agonist, is a cornerstone in the management of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to the relaxation of the detrusor smooth muscle via β3-AR activation. However, a comprehensive understanding of its cross-reactivity with other G-protein coupled receptors (GPCRs) is paramount for a complete pharmacological profile and for anticipating potential off-target effects. This guide provides a comparative analysis of Mirabegron's interaction with various GPCRs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Mirabegron's Binding Affinities and Functional Potencies
The selectivity of Mirabegron has been evaluated across a range of GPCRs. The following tables summarize its binding affinities (Ki) and functional potencies (EC50) for its primary target, the β3-AR, and several off-target receptors.
| Receptor Subtype | Ligand | Ki (nM) | Fold Selectivity vs. β3-AR | Reference |
| β3-AR | Mirabegron | 2.5 | - | |
| β1-AR | Mirabegron | 383 | 153.2 | |
| β2-AR | Mirabegron | 977 | 390.8 | |
| α1A-AR | Mirabegron | 437 | 174.8 | |
| α1B-AR | Mirabegron | 26,000 | 10,400 | |
| α1D-AR | Mirabegron | 1,800 | 720 | |
| M2 Muscarinic | Mirabegron | 2,100 | 840 |
Table 1: Mirabegron Binding Affinities (Ki) for Adrenergic and Muscarinic Receptors. This table presents the equilibrium dissociation constants (Ki) of Mirabegron for its primary target (β3-AR) and various off-target GPCRs. The fold selectivity is calculated relative to the binding affinity for the β3-AR.
| Receptor Subtype | Ligand | EC50 (nM) | Fold Selectivity vs. β3-AR | Reference |
| β3-AR | Mirabegron | 1.15 | - | |
| β1-AR | Mirabegron | 594 | 516.5 | |
| β2-AR | Mirabegron | 570 | 495.7 |
Table 2: Mirabegron Functional Potencies (EC50) at β-Adrenergic Receptors. This table displays the half-maximal effective concentrations (EC50) of Mirabegron in functional assays measuring cAMP accumulation in cells expressing different β-AR subtypes. The fold selectivity is calculated relative to the EC50 for the β3-AR.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for GPCR Cross-Reactivity
This assay quantifies the affinity of a test compound (Mirabegron) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of Mirabegron for various GPCR subtypes.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) recombinantly expressing the target human GPCR subtype (β1, β2, α1A, α1B, α1D, M2).
-
Radioligand specific for each receptor (e.g., [3H]dihydroalprenolol for β-ARs, [3H]prazosin for α1-ARs, [N-methyl-3H]scopolamine methyl chloride for M2 receptors).
-
Mirabegron solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Mirabegron. Include control tubes with no Mirabegron (total binding) and tubes with an excess of a non-radiolabeled specific ligand to determine non-specific binding.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each Mirabegron concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Mirabegron concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Cellular Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation by quantifying the intracellular accumulation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the functional potency (EC50) of Mirabegron at β-adrenergic receptor subtypes.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β1, β2, or β3-adrenergic receptor gene.
-
Cell culture medium and supplements.
-
Mirabegron solutions of varying concentrations.
-
Isoproterenol (B85558) (a non-selective β-agonist, used as a positive control).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Cell Culture: Culture the transfected CHO-K1 cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with IBMX for a short period to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of Mirabegron or isoproterenol to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis: Lyse the cells to release the intracellular contents, including the accumulated cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a functional cAMP accumulation assay.
Signaling Pathways of Off-Target GPCRs
Understanding the signaling pathways of the GPCRs with which Mirabegron shows cross-reactivity is crucial for predicting potential physiological consequences.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: α1-Adrenergic receptor signaling pathway.
β1 and β2-Adrenergic Receptor Signaling
Both β1 and β2-adrenergic receptors are primarily coupled to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. The β2-AR can also couple to Gi, which inhibits adenylyl cyclase.
Caption: β1/β2-Adrenergic receptor signaling pathway.
M2 Muscarinic Receptor Signaling
M2 muscarinic receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway generally results in inhibitory cellular responses.
Reproducibility of Mirabegron's Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mirabegron's performance across various cell lines, supported by experimental data. It is designed to assist researchers in evaluating the reproducibility and context-dependent effects of this β3-adrenergic receptor agonist.
Introduction to Mirabegron (B1684304)
Mirabegron is a selective β3-adrenergic receptor agonist.[1] Its primary mechanism of action involves the activation of β3-adrenergic receptors, which are predominantly expressed in the detrusor muscle of the bladder and adipose tissue.[2][3] This activation stimulates the Gs alpha subunit of the G protein, leading to an increase in adenylyl cyclase activity and subsequent accumulation of cyclic AMP (cAMP). The rise in intracellular cAMP activates protein kinase A (PKA), which in turn mediates downstream cellular responses. In bladder smooth muscle, this signaling cascade results in muscle relaxation, while in adipocytes, it promotes lipolysis and thermogenesis.[2][3]
Comparative Efficacy and Potency of Mirabegron
The following tables summarize the quantitative data on Mirabegron's efficacy (Emax) and potency (EC50) in various cell lines, including comparisons with other β-adrenergic receptor agonists.
Table 1: In Vitro Efficacy and Potency of Mirabegron and Comparators in Recombinant Cell Lines
| Agonist | Cell Line | Receptor | Emax (% of Isoproterenol) | EC50 (nM) | Citation(s) |
| Mirabegron | HEK293 | Human β3-AR | 80.4% | 10.0 | [4] |
| CHO-K1 | Human β3-AR | ~80% | 22.4 | [1] | |
| CHO-K1 | Human β1-AR | 3% | - | [4] | |
| CHO-K1 | Human β2-AR | 15% | - | [4] | |
| Vibegron | HEK293 | Human β3-AR | 99.2% | 2.13 | [4] |
| CHO-K1 | Human β1-AR | 0% | - | [4] | |
| CHO-K1 | Human β2-AR | 2% | - | [4] |
Table 2: Functional Effects of Mirabegron in Primary Human Cell Lines
| Cell Type | Effect Measured | Mirabegron Concentration | Result | Citation(s) |
| Human White Adipocytes | Lipolysis (Glycerol Release) | EC50: 2.55 nM | Potent induction of lipolysis | [5] |
| Human Brown Adipocytes | Lipolysis (Glycerol Release) | EC50: 6.31 nM | Potent induction of lipolysis | [5] |
| Human Bladder Smooth Muscle | Relaxation of pre-contracted strips | EC50: 0.78 µM | Concentration-dependent relaxation | [1] |
| Human Subcutaneous White Adipose Tissue | UCP1 Protein Expression | 50 mg/day (in vivo) | 3-fold increase | [6] |
| Human Subcutaneous White Adipose Tissue | TMEM26 Protein Expression | 50 mg/day (in vivo) | 8.7-fold increase | [6] |
| Human Subcutaneous White Adipose Tissue | CIDEA Protein Expression | 50 mg/day (in vivo) | 3.4-fold increase | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Mirabegron Signaling Pathway
Caption: Mirabegron's primary signaling cascade.
Experimental Workflow for Adipocyte Differentiation and Treatment
Caption: Adipocyte differentiation and treatment workflow.
Reproducibility Comparison Logic
Caption: Reproducibility of Mirabegron's effects.
Experimental Protocols
In Vitro Differentiation of Human Preadipocytes and Mirabegron Treatment
This protocol is a synthesis of methodologies described in the literature for studying the effects of Mirabegron on human adipocytes.[7][8][9]
a. Cell Culture and Expansion:
-
Culture human preadipocytes (HPAd) in a T-75 flask with Human Preadipocyte Growth Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days until the cells reach confluence.
-
Subculture the cells when they reach >70% confluency using Trypsin/EDTA solution for detachment.
b. Adipocyte Differentiation:
-
Seed the preadipocytes in the desired culture plates (e.g., 24-well plates) and grow to confluence.
-
Two days post-confluence, replace the growth medium with Human Adipocyte Differentiation Medium. A common formulation includes DMEM/F12 supplemented with 0.5 mM IBMX, 100 nM insulin, 100 nM dexamethasone, 2 nM T3, 10 µg/ml transferrin, and 1 µM Rosiglitazone.
-
Incubate for 7-12 days, replacing the differentiation medium every 3 days. Successful differentiation is characterized by the accumulation of lipid droplets.
c. Mirabegron Treatment:
-
Following differentiation, replace the medium with a serum-free maintenance medium for a starvation period (e.g., 24 hours).
-
Prepare stock solutions of Mirabegron in a suitable solvent (e.g., DMSO).
-
Treat the mature adipocytes with varying concentrations of Mirabegron or vehicle control for the desired duration (e.g., 6 hours for gene expression studies).
d. Analysis:
-
Lipolysis Assay: Measure the concentration of glycerol (B35011) released into the culture medium using a commercially available glycerol assay kit.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of target genes such as UCP1, normalized to a housekeeping gene.[1]
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to detect the expression levels of proteins of interest.
Human Bladder Smooth Muscle Cell Culture and Contraction Assay
This protocol is a generalized procedure based on standard techniques for studying smooth muscle contractility.[10][11]
a. Cell Culture:
-
Culture primary human bladder smooth muscle cells in a suitable growth medium, such as Smooth Muscle Cell Growth Medium.
-
Maintain the cells at 37°C in a humidified 5% CO2 incubator.
-
Passage the cells upon reaching 70-90% confluence. It is recommended not to use cells beyond passage 7.
b. Bladder Strip Contractility Assay (Organ Bath):
-
Prepare isolated strips of human bladder detrusor muscle.
-
Mount the strips in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs solution.
-
Allow the tissue to equilibrate under a baseline tension (e.g., 1 g) for at least 1-2 hours, with periodic washing.
-
Induce a stable contraction using an agent such as carbachol (B1668302) (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of Mirabegron to the bath to generate a concentration-response curve for relaxation.
-
Record the changes in muscle tension using an isometric force transducer.
c. Data Analysis:
-
Express the relaxation induced by Mirabegron as a percentage of the pre-contraction induced by carbachol.
-
Calculate the EC50 value from the concentration-response curve to determine the potency of Mirabegron.
Conclusion
The in vitro effects of Mirabegron are highly reproducible in recombinant cell lines overexpressing the β3-adrenergic receptor, where it acts as a potent and efficacious agonist. In functionally relevant primary human adipocytes, Mirabegron consistently and potently stimulates lipolysis and the expression of thermogenic markers. The effects on human bladder smooth muscle relaxation are also reproducible, although typically requiring higher concentrations compared to its effects on adipocytes. The provided data and protocols offer a robust framework for researchers to design and interpret experiments investigating the cellular and molecular actions of Mirabegron and related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mirabegron: The most promising adipose tissue beiging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for generation of immortalized human brown and white preadipocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zen-bio.com [zen-bio.com]
- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mirabegron's β3-Adrenoceptor-Mediated Mechanism of Action: A Comparative Guide Using Knock-Out Models and Pharmacological Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches used to validate the role of β3-adrenoceptors in the mechanism of action of Mirabegron (B1684304), a first-in-class β3-adrenoceptor agonist for the treatment of overactive bladder (OAB). While direct and comprehensive studies on the functional effects of Mirabegron on bladder activity in β3-adrenoceptor knock-out (KO) models are limited in publicly available literature, this guide synthesizes preliminary findings from KO models with more extensive data from pharmacological antagonism studies to provide a robust validation of Mirabegron's primary mechanism.
Introduction to Mirabegron and the Role of β3-Adrenoceptors
Mirabegron is a selective agonist of the β3-adrenoceptor, which is the predominant β-adrenoceptor subtype in the human detrusor (bladder) muscle.[1][2] Activation of these receptors is believed to induce detrusor muscle relaxation, leading to an increase in bladder capacity and relief from the symptoms of OAB, such as urinary urgency, frequency, and incontinence.[2][3] The validation of this specific mechanism is crucial for understanding the drug's efficacy and for the development of future targeted therapies. The gold standard for such validation often involves the use of genetic knock-out models, where the target receptor is absent. An alternative and more commonly reported approach is the use of selective antagonists to block the receptor's function.
Evidence from β3-Adrenoceptor Knock-Out Models
Direct functional urodynamic studies of Mirabegron in β3-adrenoceptor knock-out mice are not extensively detailed in peer-reviewed publications. However, preliminary data has indicated a potential role for endogenous β3-adrenoceptor signaling in bladder health. One study reported that β3-adrenoceptor knock-out mice showed a significantly increased bladder weight compared to their wild-type counterparts, suggesting an anti-hypertrophic effect of the β3-adrenoceptor pathway in the bladder.[1] This finding, while not a direct measure of Mirabegron's acute functional effects, supports the importance of this receptor in maintaining normal bladder morphology.
Table 1: Morphological Comparison of Bladder in Wild-Type vs. β3-Adrenoceptor Knock-Out Mice (Preliminary Data) [1]
| Parameter | Wild-Type (WT) Mice | β3-Adrenoceptor Knock-Out (KO) Mice | Implication |
| Bladder Weight (relative) | Normal | Markedly Increased | Endogenous β3-adrenoceptor signaling may have an anti-hypertrophic effect. |
Evidence from Pharmacological Antagonism Studies
A more common and well-documented method for validating Mirabegron's mechanism of action involves the use of selective β3-adrenoceptor antagonists. These studies demonstrate that the relaxant effects of Mirabegron on the bladder and urethral smooth muscle can be specifically blocked by these antagonists, confirming that its action is mediated through the β3-adrenoceptor.
One key study investigated the effects of Mirabegron on mouse urethral smooth muscle relaxation.[4][5] The findings clearly showed that Mirabegron's relaxant effect was significantly diminished in the presence of the selective β3-adrenoceptor antagonist L-748,337, but not by β1- or β2-adrenoceptor antagonists.[4][5]
Table 2: Effect of β-Adrenoceptor Antagonists on Mirabegron-Induced Urethral Relaxation [4][5]
| Treatment | Urethral Relaxation Response to Mirabegron | Conclusion |
| Mirabegron alone | Concentration-dependent relaxation | Mirabegron induces urethral smooth muscle relaxation. |
| Mirabegron + L-748,337 (β3-antagonist) | Significantly inhibited relaxation | Mirabegron's relaxant effect is mediated through β3-adrenoceptors. |
| Mirabegron + Atenolol (β1-antagonist) | No significant inhibition | Mirabegron's relaxant effect is not primarily mediated through β1-adrenoceptors. |
| Mirabegron + ICI-118,551 (β2-antagonist) | No significant inhibition | Mirabegron's relaxant effect is not primarily mediated through β2-adrenoceptors. |
Experimental Protocols
In Vivo Cystometry in Rodent Models
-
Objective: To assess bladder function in vivo by measuring parameters such as bladder capacity, voiding pressure, and frequency of urination.
-
Methodology:
-
Animals (e.g., rats or mice) are anesthetized, and a catheter is surgically implanted into the bladder dome.
-
The catheter is connected to a pressure transducer and a syringe pump for saline infusion.
-
After a recovery period, conscious and unrestrained animals are placed in a metabolic cage.
-
Saline is infused into the bladder at a constant rate to elicit voiding contractions.
-
Bladder pressure and voided volume are continuously recorded to determine urodynamic parameters.
-
Mirabegron or placebo is administered (e.g., orally or intravenously), and cystometry is repeated to evaluate the drug's effects.
-
In antagonist studies, a selective β3-adrenoceptor antagonist is administered prior to Mirabegron to assess the blockade of its effects.
-
In Vitro Bladder Strip Contractility Assay
-
Objective: To measure the direct effect of Mirabegron on the contractility of isolated bladder smooth muscle strips.
-
Methodology:
-
Bladders are harvested from animals (e.g., rats, mice, or human tissue).
-
The detrusor muscle is dissected into small strips.
-
The strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the strip is fixed, and the other is connected to a force transducer to measure isometric contractions.
-
The strips are allowed to equilibrate and then pre-contracted with an agent such as carbachol (B1668302) or potassium chloride.
-
Cumulative concentrations of Mirabegron are added to the organ bath to generate a concentration-response curve for relaxation.
-
To validate the mechanism, the experiment is repeated in the presence of a selective β3-adrenoceptor antagonist to observe any rightward shift in the concentration-response curve.
-
Visualizing the Validation Process
Signaling Pathway of Mirabegron in Detrusor Muscle
Caption: Mirabegron's signaling cascade for bladder relaxation.
Experimental Workflow for Validating Mirabegron's Mechanism
Caption: Workflow for genetic and pharmacological validation.
Logical Framework for Mechanism of Action Confirmation
Caption: Logical framework for confirming Mirabegron's MoA.
Conclusion
The validation of Mirabegron's mechanism of action through the β3-adrenoceptor is strongly supported by pharmacological antagonism studies. These studies consistently demonstrate that the bladder and urethral relaxant effects of Mirabegron are specifically blocked by β3-adrenoceptor antagonists. While comprehensive functional data from β3-adrenoceptor knock-out models are not widely published, preliminary evidence of increased bladder weight in these animals suggests a role for this receptor in maintaining bladder health. Together, these lines of evidence provide a robust confirmation of Mirabegron's primary mechanism of action, offering a solid foundation for its clinical use in OAB and for the future development of drugs targeting the β3-adrenoceptor pathway. Further studies utilizing knock-out models for detailed urodynamic analysis would be invaluable to fully elucidate the role of the β3-adrenoceptor in bladder function and the effects of its pharmacological modulation.
References
- 1. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical use of the β3 adrenoceptor agonist mirabegron in patients with overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Mirabegron relaxes urethral smooth muscle by a dual mechanism involving β3 -adrenoceptor activation and α1 -adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirabegron relaxes urethral smooth muscle by a dual mechanism involving β3‐adrenoceptor activation and α1‐adrenoceptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Mirabegron and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Metabolic Profile of Mirabegron
Mirabegron undergoes metabolism through multiple pathways, primarily involving cytochrome P450 (CYP) enzymes and esterases. In vitro studies have identified CYP3A4 as the main enzyme responsible for its oxidative metabolism, with a minor contribution from CYP2D6.[1][2][3] Additionally, amide hydrolysis represents a significant route of metabolism for Mirabegron.[4]
Table 1: Summary of Mirabegron In Vitro Metabolism
| Compound | Primary Metabolic Pathways | Key Enzymes Involved |
| Mirabegron | Oxidative Metabolism | CYP3A4 (major), CYP2D6 (minor) |
| Amide Hydrolysis | Esterases | |
| Glucuronidation | UGTs | |
| N-dealkylation | CYP enzymes | |
| Analogs | Data not publicly available | Data not publicly available |
Note: Quantitative in vitro metabolic stability data (e.g., half-life, intrinsic clearance) for direct comparison of Mirabegron and its analogs is not available in the reviewed literature.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro metabolic stability of a compound like Mirabegron using human liver microsomes. This protocol is based on generally accepted methodologies in the field.[5][6][7]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes to estimate its intrinsic clearance.
Materials:
-
Test compound (e.g., Mirabegron or analog)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and incubation buffer to 37°C.
-
In a microcentrifuge tube, combine the incubation buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes). This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Signaling Pathway
Mirabegron is a selective agonist of the β3-adrenergic receptor. The binding of Mirabegron to this receptor initiates a signaling cascade that is crucial for its therapeutic effects.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro metabolic stability of a compound.
Caption: In Vitro Metabolic Stability Experimental Workflow.
References
- 1. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Comparative Analysis of Mirabegron's Potency Against Other β3-Adrenergic Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological potency of Mirabegron with other notable β3-adrenergic receptor (β3-AR) agonists. The data presented is compiled from in vitro studies, offering a clear benchmark of their activity on the β3-AR and their selectivity over other β-adrenergic subtypes.
Quantitative Comparison of β3-Agonist Potency
The potency and selectivity of β3-AR agonists are critical determinants of their therapeutic efficacy and potential side-effect profiles. The following tables summarize the half-maximal effective concentration (EC50) and intrinsic activity (IA) of Mirabegron compared to other β3-agonists, namely Vibegron, Solabegron, and Ritobegron. These values were predominantly determined through functional assays measuring cyclic AMP (cAMP) accumulation in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells recombinantly expressing human β-adrenergic receptor subtypes.
| Drug | β3-AR EC50 (nM) | Intrinsic Activity (IA) vs. Isoproterenol | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3/β1 Selectivity Ratio | β3/β2 Selectivity Ratio |
| Mirabegron | 1.15 - 22.4 | 0.88 - 0.94 | 594 | 570 | ~517 | ~496 |
| Vibegron | 1.26 - 12.5 | 0.93 - 1.04 | >10,000 | >10,000 | >7937 | >7937 |
| Solabegron | 27.6 - 83.6 | 0.96 | 588 | >10,000 | ~21.3 | >362 |
| Ritobegron | 80.8 - 1523 | 0.99 | >10,000 | 2273 | >124 | ~28.1 |
Note: The range of EC50 values reflects data from multiple studies, which may employ slightly different experimental conditions. The selectivity ratio is calculated as EC50 (β1/β2) / EC50 (β3).
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: functional cAMP accumulation assays and receptor binding assays. The methodologies for these are outlined below.
Functional Potency Assessment: cAMP Accumulation Assay
This assay quantifies the ability of a β3-agonist to stimulate the intracellular signaling cascade of the β3-AR, resulting in the production of the second messenger, cAMP.
Objective: To determine the EC50 and intrinsic activity of a test compound at the human β3-adrenergic receptor.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β1, β2, or β3-adrenergic receptor.
Methodology:
-
Cell Culture and Plating: CHO-K1 cells expressing the receptor of interest are cultured in appropriate media and seeded into 96- or 384-well plates. The cells are grown to a specific confluency.
-
Compound Preparation: Test compounds (e.g., Mirabegron, Vibegron) and a reference full agonist (e.g., Isoproterenol) are serially diluted to a range of concentrations.
-
Assay Incubation: The culture medium is removed, and cells are incubated with the diluted compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. This incubation is typically carried out for a fixed period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Quantification: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response data are plotted, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum response). The intrinsic activity is calculated as the Emax of the test compound relative to the Emax of the full agonist, Isoproterenol.
Receptor Affinity Measurement: Radioligand Binding Assay
This assay measures the affinity of a compound for the β3-AR by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the human β3-adrenergic receptor.
Materials:
-
Membrane preparations from cells expressing the human β3-AR.
-
A suitable radioligand (e.g., [³H]-L-748,337).
-
Unlabeled test compounds.
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
Methodology:
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in a binding buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Visualization
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-AR by an agonist like Mirabegron primarily initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the bladder.
Caption: β3-Adrenergic Receptor Gs Signaling Pathway.
Experimental Workflow for cAMP Accumulation Assay
The following diagram illustrates the key steps in a typical in vitro functional assay to determine the potency of a β3-agonist.
Caption: Workflow for β3-Agonist cAMP Accumulation Assay.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Rafabegron
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Rafabegron, an active pharmaceutical ingredient used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound, also known as Mirabegron, is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposition.
Immediate Actions and Safety Precautions
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses with side shields, and chemical-resistant gloves. All handling of the powdered compound or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. In case of a spill, immediately contain the material using an absorbent, non-combustible material like sand or earth. Do not allow the substance to enter drains or waterways.
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the standardized method for the collection, storage, and disposal of all forms of this compound waste, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues.
-
Waste Collection:
-
All solid and liquid waste containing this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.
-
For liquid waste, use a container with a secure, leak-proof screw cap. For solid waste, a sturdy, sealed container is required.
-
-
Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.
-
The label must include:
-
The full chemical name: "this compound (Mirabegron)"
-
The specific hazards (e.g., "Toxic," "Aquatic Hazard")
-
The name of the Principal Investigator and the laboratory location (building and room number)
-
The date of initial waste accumulation.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Secondary containment is recommended to mitigate spills.
-
-
Disposal:
-
This compound waste must not be disposed of down the drain or in regular trash.
-
Disposal must be handled by a licensed hazardous waste management contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
-
The primary method of disposal for this type of pharmaceutical waste is high-temperature incineration by a permitted facility.
-
Environmental and Toxicity Data
The environmental risk associated with this compound (Mirabegron) necessitates stringent disposal protocols. A Phase II environmental risk assessment was triggered for this compound, indicating a potential risk to the aquatic environment. While specific ecotoxicity values (e.g., LC50, EC50) are not publicly available in all regulatory documents, the classification as "very toxic to aquatic life with long-lasting effects" underscores the importance of preventing its release.
| Parameter | Information | Citation |
| Chemical Identity | This compound is synonymous with Mirabegron. | |
| Human Hazard | Harmful if swallowed. Suspected of damaging fertility or the unborn child. | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Persistence | Forced degradation studies show minor degradation under high temperature, humidity, acid, base, and light conditions, suggesting persistence in the environment. | [2] |
| Disposal Method | Must be disposed of as hazardous waste in accordance with local, state, and national regulations. Incineration is the recommended final disposal method. |
Experimental Protocols: Stress Degradation Studies
To understand the stability and degradation pathways of this compound, stress testing is conducted as per the International Conference on Harmonization (ICH) guidelines. These studies are crucial for identifying potential degradants and informing safe handling and disposal procedures. A published study on Mirabegron provides the following methodologies:
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology: A validated ultra-performance liquid chromatography (UPLC) method is used to separate and quantify this compound and its degradation products.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N hydrochloric acid.
-
Reflux the solution for a specified period (e.g., several hours).
-
Neutralize the solution.
-
Analyze samples at various time points by UPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N sodium hydroxide.
-
Reflux the solution for a specified period.
-
Neutralize the solution.
-
Analyze samples at various time points by UPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Analyze samples by UPLC.
-
-
Thermal Degradation:
-
Expose the solid drug powder to a high temperature (e.g., 60-80°C) for an extended period.
-
Dissolve samples taken at various time points in a suitable solvent.
-
Analyze by UPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug powder and a solution of the drug to UV and fluorescent light in a photostability chamber.
-
Analyze samples at various time points by UPLC.
-
Results from a study on Mirabegron indicated that the compound degrades under hydrolytic (acidic and basic) and oxidative conditions but is relatively stable under thermal and photolytic stress. [3] The identification of these degradation products is essential for a complete environmental risk profile.
Visual Guidance: Disposal Workflow and Signaling Pathway
Caption: Workflow for the proper disposal of this compound waste.
Caption: Mechanism of action of this compound (Mirabegron).
References
Essential Safety and Logistical Information for Handling Rafabegron (Mirabegron)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational guidelines, and disposal plans for the handling of Rafabegron, also known as Mirabegron. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile) |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.[1] |
| Skin and Body Protection | Lab Coat/Protective Clothing | A standard lab coat is required. For tasks with a higher risk of exposure, impervious clothing, disposable coveralls of low permeability, and disposable shoe covers should be used.[1] |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved dust mask should be used if there is a potential for airborne dust generation.[1] |
Operational Plan: Safe Handling and Storage
Adherence to these handling and storage protocols is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Personal Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[1]
-
Dust Prevention: Employ handling techniques that do not generate dust clouds. Use gentle sweeping or vacuuming for cleaning up any accumulated dust.
-
Good Housekeeping: Maintain a clean and organized workspace. Promptly clean up any spills.
Storage Conditions:
-
Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.
-
Protect from direct sunlight and extreme temperatures.
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs. |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with applicable regional, national, and local laws and regulations. This compound is very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided.
Waste Disposal Steps:
-
Containment: Collect waste in closed, suitable, and properly labeled containers.
-
Spill Management: For small spills, absorb with a non-combustible material like sand. For large spills, contain the material and prevent it from entering drains or waterways.
-
Disposal: Dispose of the contained waste through a licensed professional waste disposal service.
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for Mirabegron.
| Data Type | Value | Species | Route |
| Acute Toxicity Estimate (ATE) | 500.00 mg/kg | Not specified | Oral |
| Lethal Dose (in dogs) | 30 mg/kg | Dog | Oral |
Mechanism of Action: Signaling Pathway
This compound (Mirabegron) is a selective beta-3 adrenergic receptor agonist. Its primary mechanism of action involves the relaxation of the detrusor (bladder) muscle, leading to an increased bladder capacity. This is achieved through the activation of a specific signaling cascade.
Experimental Protocol: In Vitro Assessment of Detrusor Muscle Relaxation
This protocol is adapted from a study investigating the relaxant effects of Mirabegron on detrusor smooth muscle.
Objective: To determine the relaxant effect of Mirabegron on pre-contracted detrusor smooth muscle strips from pig bladders.
Materials:
-
Pig urinary bladders (obtained from an abattoir)
-
Krebs-Henseleit solution
-
Carbachol (B1668302) (cholinergic agonist)
-
Mirabegron
-
Organ bath system with force transducers
-
Dissection microscope
Methodology:
-
Tissue Preparation:
-
Transport pig bladders in cold Krebs-Henseleit solution.
-
Dissect the bladder mucosa and isolate the detrusor smooth muscle.
-
Cut the muscle into small strips (approximately 2 mm wide and 5-7 mm long).
-
-
Organ Bath Setup:
-
Mount the detrusor strips in organ baths containing Krebs-Henseleit solution.
-
Maintain the bath at 37°C and bubble with a 95% O2 / 5% CO2 gas mixture.
-
Connect the strips to force transducers to measure isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension of 1.0 g.
-
Induce a contraction with a high concentration of potassium chloride (KCl) to check for tissue viability. Wash out the KCl and allow the tissue to return to baseline.
-
-
Induction of Contraction:
-
Pre-contract the detrusor strips with a submaximal concentration of carbachol (e.g., 1 µM).
-
-
Application of Mirabegron:
-
Once a stable contraction plateau is reached with carbachol, add cumulative concentrations of Mirabegron to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation induced by Mirabegron as a percentage of the pre-contraction induced by carbachol.
-
Calculate the EC50 (concentration of Mirabegron that produces 50% of the maximal relaxation) to determine its potency.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
